(S)-(-)-tert-Butylsulfinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(S)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUXLKAADQNTB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343338-28-3 | |
| Record name | (S)-(-)-2-Methyl-2-propanesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of (S)-(-)-tert-Butylsulfinamide?
(S)-(-)-tert-Butylsulfinamide , a cornerstone of modern asymmetric synthesis, serves as a highly effective chiral auxiliary for the stereoselective preparation of amines.[1][2] This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and key reaction pathways for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NOS | [1][3] |
| Molecular Weight | 121.20 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 102 to 106 °C (216 to 223 °F; 375 to 379 K) | [1] |
| Specific Rotation [α]²⁰/D | -2.0 to -6.0 deg (c=1, CHCl₃) | [4] |
| Solubility | Soluble in methanol. | [5] |
| pKa | 10.11 ± 0.50 (Predicted) | [5] |
Spectroscopic Data
| Spectrum | Chemical Shift (δ) / Value | Reference(s) |
| ¹H NMR (CDCl₃) | 1.18 (s, 9H), 3.82 (br s, 2H) | [6] |
| ¹³C NMR (CDCl₃) | 22.1, 55.3 | [6] |
Key Chemical Applications and Reaction Pathways
The primary utility of this compound lies in its role as a chiral ammonia equivalent for the asymmetric synthesis of amines.[1] This is achieved through a two-step sequence involving the formation of an N-tert-butanesulfinyl imine followed by diastereoselective nucleophilic addition.
Asymmetric Synthesis of Amines
The general workflow for the asymmetric synthesis of primary amines using this compound is depicted below. The process begins with the condensation of the sulfinamide with an aldehyde or ketone to form a sulfinylimine. This intermediate then reacts with a nucleophile, such as a Grignard or organolithium reagent, in a highly diastereoselective manner.[1][7] The stereochemical outcome is dictated by the chiral sulfur center of the tert-butanesulfinyl group.[4] Finally, the chiral auxiliary is removed by acid hydrolysis to yield the desired chiral primary amine.[1]
Caption: Asymmetric synthesis of chiral amines.
Experimental Protocols
Detailed methodologies for the key transformations involving this compound are provided below.
Synthesis of N-tert-Butanesulfinyl Imines
This protocol describes the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in an anhydrous solvent, add the aldehyde (1.0-1.2 equivalents).
-
Add the dehydrating agent (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the drying agent and wash the solid with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.[2][7]
Diastereoselective Addition of a Grignard Reagent
This protocol details the addition of a Grignard reagent to an N-tert-butanesulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the Grignard reagent (1.2-1.5 equivalents) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.[2][7]
Cleavage of the tert-Butanesulfinyl Group
This protocol describes the removal of the chiral auxiliary to yield the free amine.
Materials:
-
N-tert-Butanesulfinyl-protected amine
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol, diethyl ether)
-
Base (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Dissolve the N-tert-butanesulfinyl-protected amine in the acidic solvent.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting ammonium salt can be treated with a base to liberate the free amine.[1][8] It is crucial to separate the ammonium salt from the tert-butylsulfinyl chloride by-product before basification to prevent the reformation of the sulfinamide.[8]
Logical Relationship in Synthesis and Application
The synthesis of this compound itself is a critical precursor to its application. A common and scalable method involves the asymmetric oxidation of di-tert-butyl disulfide.
Caption: Synthesis and application workflow.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butylsulfinamide, (S)-(-)- | C4H11NOS | CID 11355477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 343338-28-3 | Benchchem [benchchem.com]
- 5. tert-Butanesulfinamide | 146374-27-8 [chemicalbook.com]
- 6. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. bristol.ac.uk [bristol.ac.uk]
A Technical Guide to the Synthesis and Discovery of Ellman's Auxiliary
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and application of tert-butanesulfinamide, commonly known as Ellman's auxiliary. Since its introduction in 1997 by Professor Jonathan A. Ellman, this chiral auxiliary has become an indispensable tool in asymmetric synthesis for the preparation of enantiomerically pure amines.[1][2] Chiral amines are critical components in a vast array of pharmaceuticals and bioactive molecules.[2][3] This document details the seminal synthetic routes, provides comprehensive experimental protocols, and summarizes key quantitative data. Furthermore, it illustrates the synthetic pathway and its general application workflow using logical diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Discovery and Significance
In 1997, Jonathan A. Ellman and his group reported the enantioselective synthesis and application of tert-butanesulfinamide as a versatile chiral ammonia equivalent.[1] Prior to this, auxiliaries like p-toluenesulfinamide were utilized, but the tert-butyl derivative demonstrated superior performance, offering enhanced stereoselectivity and a reduction in side-reactions.[1]
The significance of Ellman's auxiliary lies in its ability to undergo reliable condensation with a wide variety of aldehydes and ketones to form stable N-tert-butanesulfinyl imines.[4][5] The electron-withdrawing sulfinyl group activates the imine for nucleophilic attack and acts as a powerful chiral directing group, leading to high diastereoselectivity in the addition products.[6] The auxiliary can then be easily cleaved under mild acidic conditions to furnish the desired chiral primary amines.[5] This methodology has been applied to the asymmetric synthesis of numerous complex molecules, including α-branched amines, amino alcohols, and amino acids.[7]
Synthesis of Enantiomerically Pure tert-Butanesulfinamide
The most practical and scalable synthesis of enantiomerically pure tert-butanesulfinamide is a two-step process starting from the inexpensive petroleum byproduct, di-tert-butyl disulfide.[8] The key transformation is a catalytic asymmetric oxidation to form a thiosulfinate intermediate, which is then converted to the final product.[8][9] This method has been successfully performed on a large scale, yielding the auxiliary in excellent yield and enantiopurity.[1]
Logical Synthesis Pathway
The following diagram outlines the two-step synthesis from di-tert-butyl disulfide.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 5. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Mechanism of stereocontrol with (S)-(-)-tert-Butylsulfinamide.
An In-depth Technical Guide to the Mechanism of Stereocontrol with (S)-(-)-tert-Butylsulfinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a cornerstone chiral auxiliary in modern asymmetric synthesis, offers a robust and predictable method for the stereoselective synthesis of chiral amines.[1] These chiral amines are critical components in a vast array of pharmaceuticals and natural products.[2] This technical guide provides a comprehensive overview of the mechanism of stereocontrol, detailed experimental protocols, and quantitative data to support synthetic planning and execution. The methodology, introduced by Ellman, relies on the condensation of the sulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines, which then undergo diastereoselective nucleophilic addition.[1][2] The high degree of stereocontrol is attributed to a well-defined, chelation-controlled transition state. The versatility of this method is demonstrated by its application in the synthesis of complex nitrogen-containing heterocycles and natural products.[3][4]
Mechanism of Stereocontrol
The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is dictated by the chiral sulfinyl group. The mechanism of stereocontrol is primarily rationalized through the formation of a rigid, chair-like six-membered transition state, particularly with organometallic reagents such as Grignard reagents.[5][6]
1.1. Formation of N-tert-Butanesulfinyl Imines
The initial step involves the condensation of this compound with an aldehyde or ketone to furnish the corresponding N-tert-butanesulfinyl imine. This reaction is typically facilitated by a Lewis acid, which activates the carbonyl group and a dehydrating agent to drive the reaction to completion.[7][8]
1.2. Diastereoselective Nucleophilic Addition
The key to the high diastereoselectivity of this method lies in the nucleophilic addition to the C=N bond of the N-tert-butanesulfinyl imine. The stereochemical outcome is dependent on the nature of the nucleophile and the reaction conditions.
-
With Grignard Reagents (Chelation-Controlled Model): In the presence of Grignard reagents (R-MgX), a stable, six-membered chair-like transition state is proposed.[5][6] The magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid structure. The bulky tert-butyl group on the sulfur atom preferentially occupies a pseudo-equatorial position to minimize steric hindrance. This arrangement leaves two possible trajectories for the nucleophile to approach the imine carbon. The favored pathway involves the nucleophile attacking from the face opposite to the bulky tert-butyl group, leading to the observed major diastereomer.
-
With Organolithium Reagents (Open Transition State Model): When organolithium reagents are employed, the stereoselectivity is often lower, and in some cases, can be reversed compared to Grignard reagents.[9] This is attributed to the operation of a non-chelated or "open" transition state. In this model, the lithium cation does not form a rigid chelate, and the stereochemical outcome is governed by steric interactions in a more flexible arrangement. The preferred orientation minimizes dipole moments and steric clash between the incoming nucleophile and the sulfinyl group.
Data Presentation: Diastereoselectivity of Nucleophilic Additions
The following tables summarize the quantitative data for the diastereoselective addition of various nucleophiles to N-tert-butylsulfinyl imines.
Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines
| Aldehyde (RCHO) | Grignard Reagent (R'MgBr) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzaldehyde | EtMgBr | CH₂Cl₂ | -48 | 98 | 92:8 |
| Isobutyraldehyde | PhMgBr | THF | -78 | 91 | 98:2 |
| 3-Phenylpropanal | MeMgBr | CH₂Cl₂ | -48 | 95 | 96:4 |
| Cinnamaldehyde | EtMgBr | THF | -78 | 89 | 95:5 |
Table 2: Diastereoselective Addition of Organolithium Reagents to N-tert-Butanesulfinyl Aldimines
| Aldehyde (RCHO) | Organolithium Reagent (R'Li) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzaldehyde | PhLi | Toluene | -78 | 85 | 30:70 |
| Benzaldehyde | PhLi | THF | -78 | 88 | 22:78 |
| Isobutyraldehyde | n-BuLi | Toluene | -78 | 90 | 85:15 |
| 3-Phenylpropanal | MeLi | THF | -78 | 92 | 80:20 |
Experimental Protocols
3.1. General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines
This protocol is adapted from the work of Liu et al. and is effective for a wide range of aldehydes.[7]
-
To a round-bottom flask charged with this compound (1.0 equiv) and anhydrous copper(II) sulfate (2.0 equiv) is added anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
The aldehyde (1.1 equiv) is then added, and the resulting suspension is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 12-24 hours), the reaction mixture is filtered through a pad of celite, and the filter cake is washed with CH₂Cl₂.
-
The combined filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine, which can be purified by flash column chromatography on silica gel or used directly in the subsequent step.
3.2. General Procedure for the Diastereoselective Addition of a Grignard Reagent
-
The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂) in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to the desired temperature (typically -48 °C to -78 °C) in a dry ice/acetone or similar cooling bath.
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise via syringe over a period of 10-15 minutes, maintaining the internal temperature.
-
The reaction mixture is stirred at this temperature for 3-6 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at the reaction temperature.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude N-tert-butylsulfinyl amine can be purified by flash column chromatography.
3.3. General Procedure for the Deprotection of the tert-Butanesulfinyl Group
The tert-butanesulfinyl group is typically removed under acidic conditions.[10]
-
The purified N-tert-butylsulfinyl amine (1.0 equiv) is dissolved in a suitable solvent such as methanol or diethyl ether.
-
A solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in dioxane or 2 M HCl in diethyl ether, 2-4 equiv) is added to the solution at room temperature.
-
The reaction mixture is stirred for 1-2 hours, during which time the corresponding amine hydrochloride salt often precipitates.
-
The precipitate can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to afford the pure amine salt. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.
Visualizations
Caption: General experimental workflow for the synthesis of chiral amines.
Caption: Chelation-controlled transition state model for Grignard additions.
Caption: Non-chelated 'open' transition state model for organolithium additions.
References
- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 9. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d.docksci.com [d.docksci.com]
Commercial Availability and Applications of Enantiopure (S)-(-)-tert-Butylsulfinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure (S)-(-)-tert-Butylsulfinamide, also known as (S)-(-)-2-Methyl-2-propanesulfinamide or Ellman's auxiliary, is a versatile and indispensable chiral auxiliary in modern asymmetric synthesis.[1][2] Its widespread use is attributed to its high efficacy in inducing stereoselectivity, its stability, and the ease with which it can be introduced and subsequently removed under mild conditions.[2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound, its key suppliers, and detailed experimental protocols for its synthesis and application in the stereoselective synthesis of chiral amines, which are crucial building blocks for numerous pharmaceutical compounds.[1][2][3]
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, ensuring a stable supply for research and development purposes. The purity of the commercially available product is typically high, often exceeding 97-98%. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| TCI America | This compound | 343338-28-3 | >98.0% (GC) | C₄H₁₁NOS | 121.20 |
| Oakwood Chemical | (S)-(-)-t-Butylsulfinamide | 343338-28-3 | Not specified | C₄H₁₁NOS | 121.20 |
| ChemScene | This compound | 343338-28-3 | ≥97% | C₄H₁₁NOS | 121.20 |
| BLD Pharm | This compound | 343338-28-3 | Not specified | C₄H₁₁NOS | 121.20 |
| Lab Pro Inc. | This compound | 343338-28-3 | Min. 98.0% (GC) | C₄H₁₁NOS | 121.20 |
Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.
Synthesis of Enantiopure this compound
The most widely adopted method for the synthesis of enantiopure tert-Butylsulfinamide was developed by Jonathan A. Ellman and his coworkers.[1][2] The process involves the asymmetric oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by the cleavage of the sulfur-sulfur bond with lithium amide in liquid ammonia.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Asymmetric Oxidation of Di-tert-butyl Disulfide
-
To a solution of di-tert-butyl disulfide in a suitable solvent (e.g., toluene) in a reaction vessel, add a chiral ligand and a catalytic amount of a vanadium complex, such as vanadyl acetylacetonate (VO(acac)₂).[3]
-
Cool the reaction mixture to 0°C.
-
Slowly add aqueous hydrogen peroxide to the mixture over a period of several hours, ensuring the temperature is maintained below 5°C.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the di-tert-butyl disulfide is completely consumed.
-
Upon completion, separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude tert-butyl tert-butanethiosulfinate.[3] This intermediate can be purified further by crystallization to enhance the enantiomeric excess.
Step 2: Sulfur-Sulfur Bond Cleavage
-
In a flask equipped for low-temperature reactions, condense anhydrous ammonia at -78°C.
-
Carefully add lithium amide to the liquid ammonia.
-
Slowly add a solution of the enantiomerically enriched tert-butyl tert-butanethiosulfinate in an appropriate solvent (e.g., diethyl ether) to the lithium amide suspension at -78°C.[3]
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Quench the reaction by the cautious addition of solid ammonium chloride.[3]
-
Allow the ammonia to evaporate, and then partition the residue between water and a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by trituration or crystallization to yield the highly enantiopure product.
Figure 1. Synthesis of this compound.
Application in Asymmetric Synthesis: Formation of N-tert-Butanesulfinyl Imines
A primary application of this compound is its condensation with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are stable and serve as versatile electrophiles for the asymmetric addition of nucleophiles to synthesize chiral amines.[1][2]
Experimental Protocol: Synthesis of an N-tert-Butanesulfinyl Imine
-
In a reaction flask, dissolve the aldehyde or ketone and this compound (1.0-1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a dehydrating agent, such as anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄) (2-3 equivalents), to the mixture.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the drying agent and wash the solid residue with the solvent.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine.[3] This product is often of sufficient purity to be used directly in subsequent steps without further purification.
Figure 2. Formation of N-tert-butanesulfinyl imines.
Role in Drug Development
The chiral amines synthesized using this compound as a chiral auxiliary are pivotal intermediates in the development of a wide range of pharmaceuticals.[4] This methodology has been successfully applied to the asymmetric synthesis of various bioactive molecules, including active pharmaceutical ingredients (APIs) and their precursors. The ability to control the stereochemistry at the nitrogen-bearing carbon center is critical, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities. The use of Ellman's auxiliary provides a reliable and efficient route to access enantiomerically pure amines, thereby facilitating the development of safer and more effective drugs.[1] For example, it has been instrumental in the synthesis of N-heterocycles like piperidines and pyrrolidines, which are common structural motifs in many natural products and therapeutic agents.[2][5]
Conclusion
This compound is a commercially accessible and highly effective chiral auxiliary for the asymmetric synthesis of amines. Its reliability and the robustness of the associated methodologies have made it an invaluable tool for researchers and professionals in the field of drug development. The straightforward experimental protocols for its synthesis and application, coupled with its commercial availability from multiple suppliers, ensure its continued and widespread use in the synthesis of complex, enantiomerically pure molecules.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide - Google Patents [patents.google.com]
- 5. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Dawn of a Powerful Chiral Auxiliary: Early Applications of tert-Butylsulfinamide in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The late 1990s marked a significant advancement in the field of asymmetric synthesis with the introduction and popularization of tert-butylsulfinamide as a highly effective chiral auxiliary. Pioneered by the laboratory of Jonathan A. Ellman, this reagent rapidly became an indispensable tool for the stereoselective synthesis of chiral amines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals and biologically active compounds. This technical guide delves into the early applications of tert-butylsulfinamide, providing a comprehensive overview of the key reactions, detailed experimental protocols, and the foundational principles that established it as a cornerstone of modern asymmetric synthesis.
Core Principle: The N-tert-Butanesulfinyl Imine Intermediate
The central strategy underpinning the utility of tert-butylsulfinamide lies in its condensation with aldehydes and ketones to form chiral N-tert-butanesulfinyl imines. These imines serve as versatile electrophiles, activated towards nucleophilic attack. The chiral sulfinyl group exerts profound stereochemical control over the addition of a wide range of nucleophiles, leading to the formation of the desired amine products with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond readily liberates the chiral amine, often as its hydrochloride salt, and allows for the recovery of the sulfinamide auxiliary.
Early Synthetic Applications and Methodologies
The initial explorations into the synthetic utility of tert-butylsulfinamide focused on the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines, enabling the efficient synthesis of a diverse array of chiral amines.
Synthesis of α-Branched Amines via Grignard Addition
One of the earliest and most widely adopted applications of tert-butylsulfinamide was in the synthesis of α-branched chiral amines through the addition of Grignard reagents to N-tert-butanesulfinyl aldimines.[1] This method proved to be general and high-yielding, providing access to a broad scope of chiral primary amines.
| Entry | Aldehyde (RCHO) | Grignard Reagent (R'MgBr) | Product (R(R')CHNH₂) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Isobutyraldehyde | Phenylmagnesium bromide | 1-Phenyl-2-methylpropan-1-amine | 95 | >99:1 |
| 2 | Benzaldehyde | Ethylmagnesium bromide | 1-Phenylpropan-1-amine | 98 | 98:2 |
| 3 | 3-Phenylpropanal | Methylmagnesium bromide | 1-Phenylbutan-2-amine | 92 | 96:4 |
| 4 | Cyclohexanecarboxaldehyde | n-Butylmagnesium bromide | 1-Cyclohexylpentan-1-amine | 88 | 95:5 |
A solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) is cooled to -48 °C under a nitrogen atmosphere. The Grignard reagent (1.2 equiv) is added dropwise over 10 minutes. The reaction mixture is stirred at -48 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting imine. The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting sulfinamide is purified by flash column chromatography on silica gel.
For the cleavage of the sulfinyl group, the purified sulfinamide is dissolved in methanol (0.2 M), and 4 N HCl in dioxane (2.0 equiv) is added. The solution is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford the amine hydrochloride salt as a white solid, which is collected by filtration.
Synthesis of α,α-Dibranched Amines
A significant extension of this methodology was the development of a general route to α,α-dibranched amines, which are challenging targets due to the steric hindrance around the quaternary center. This was achieved through the addition of organolithium reagents to N-tert-butanesulfinyl ketimines, often in the presence of a Lewis acid promoter such as trimethylaluminum (Me₃Al) to enhance reactivity and selectivity.[2]
| Entry | Ketone (R(CO)R') | Organolithium Reagent (R''Li) | Product (R(R')(R'')CNH₂) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Acetophenone | n-Butyllithium | 2-Phenylhexan-2-amine | 85 | 96:4 |
| 2 | Propiophenone | Methyllithium | 2-Phenylbutan-2-amine | 91 | 98:2 |
| 3 | 3-Pentanone | Phenyllithium | 3-Phenylpentan-3-amine | 88 | >99:1 |
| 4 | Cyclohexanone | Ethyllithium | 1-Ethylcyclohexan-1-amine | 82 | 95:5 |
To a solution of the N-tert-butanesulfinyl ketimine (1.0 equiv) in toluene (0.1 M) at -78 °C under a nitrogen atmosphere is added a 2.0 M solution of Me₃Al in hexanes (1.1 equiv). The resulting solution is stirred for 5 minutes, after which the organolithium reagent (1.5 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 3-5 hours. The reaction is quenched with a saturated aqueous solution of Rochelle's salt and allowed to warm to room temperature with vigorous stirring until two clear layers are observed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography. Deprotection is carried out as described for the α-branched amines.
Asymmetric Synthesis of 1,2-Amino Alcohols
The synthesis of vicinal amino alcohols, crucial building blocks in natural product synthesis and medicinal chemistry, was another early and impactful application. The addition of organometallic reagents to N-tert-butanesulfinyl imines derived from α-alkoxy aldehydes provided a highly diastereoselective route to both syn- and anti-1,2-amino alcohols.[3][4] The stereochemical outcome could often be controlled by the choice of the protecting group on the α-alkoxy substituent and the reaction conditions.
| Entry | α-Alkoxy Aldehyde | Nucleophile | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (S)-2-(benzyloxy)propanal | MeMgBr | anti-(2S,3R)-3-(benzyloxy)butan-2-amine | 85 | 95:5 |
| 2 | (S)-2-(benzyloxy)propanal | PhLi | syn-(2R,3R)-3-(benzyloxy)-1-phenylpropan-2-amine | 82 | 92:8 |
| 3 | (R)-2-(tert-butyldimethylsilyloxy)propanal | EtMgBr | syn-(2R,3S)-3-(tert-butyldimethylsilyloxy)pentan-2-amine | 90 | >98:2 |
To a solution of the N-tert-butanesulfinyl α-alkoxyaldimine (1.0 equiv) in THF (0.2 M) at -78 °C is added the organometallic reagent (1.3 equiv) dropwise. The reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash chromatography. The sulfinyl group is removed as previously described.
Mechanistic Rationale and Stereochemical Model
The high levels of stereoselectivity observed in these reactions are generally rationalized by a closed, chair-like six-membered transition state.[5] The metal cation of the organometallic reagent is proposed to chelate to both the imine nitrogen and the sulfinyl oxygen. To minimize steric interactions, the bulky tert-butyl group of the sulfinamide occupies a pseudo-equatorial position, and the larger substituent on the imine carbon also prefers an equatorial orientation. The nucleophile then attacks the imine carbon from the less sterically hindered face.
References
- 1. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib.ysu.am [lib.ysu.am]
- 3. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
The Role of the tert-Butyl Group in Directing Stereoselectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Steric Bulk
In the intricate landscape of organic synthesis and medicinal chemistry, the ability to control the three-dimensional arrangement of atoms is paramount. Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern drug development and fine chemical synthesis. Among the various tools available to a chemist, the strategic placement of sterically demanding groups is a powerful and reliable method for directing the outcome of a chemical reaction.
The tert-butyl group, -C(CH₃)₃, is arguably the most widely employed sterically bulky group.[1][2] Its significant size and tetrahedral arrangement of methyl groups create a well-defined and rigid steric shield. This technical guide provides a comprehensive overview of the principles and applications of the tert-butyl group in directing stereoselectivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Its unique properties are leveraged to control molecular conformations, dictate reaction pathways, and ultimately, to construct complex chiral molecules with high precision.[1]
Fundamental Principles of Stereodirection
The directing influence of the tert-butyl group stems from fundamental steric and conformational principles. Its sheer size is leveraged to create significant energy differences between possible transition states, leading to a highly selective reaction pathway.
Quantifying Steric Hindrance: A-Values
The most direct way to quantify the steric demand of a substituent is through its conformational preference in a cyclohexane ring, known as the A-value. The A-value represents the Gibbs free energy difference (ΔG) between a conformation where the substituent is in the axial position versus the equatorial position.[3][4] A larger A-value signifies a greater preference for the less sterically hindered equatorial position.[3][4]
The tert-butyl group possesses one of the largest A-values among common substituents, indicating a profound energetic penalty for it to occupy an axial position due to severe 1,3-diaxial interactions with other axial hydrogens.[4]
Table 1: Comparison of A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -Cl | 0.52[5] |
| -OH | 0.94 |
| -CH₃ (Methyl) | 1.74[3] |
| -CH(CH₃)₂ (Isopropyl) | 2.21 |
| -C₆H₅ (Phenyl) | 2.87 |
| -Si(CH₃)₃ (Trimethylsilyl) | 2.5[3][5] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0[3] |
Data compiled from various sources. Exact values may vary slightly based on experimental conditions.
Conformational Locking
The exceptionally large A-value of the tert-butyl group means that it effectively "locks" the conformation of a cyclic system, most notably cyclohexane rings.[4][6][7][8] The energy barrier to ring-flipping that would place the tert-butyl group in an axial position is prohibitively high.[4][6] This conformational rigidity fixes the relative orientations of all other substituents on the ring, allowing for predictable and controlled reactions on other parts of the molecule.
Applications in Asymmetric Synthesis
The steric properties of the tert-butyl group are extensively utilized as a powerful tool for stereocontrol in the synthesis of chiral molecules.
Chiral Auxiliaries: The Ellman Sulfinamide
One of the most successful applications of the tert-butyl group in stereoselective synthesis is its incorporation into chiral auxiliaries. A chiral auxiliary is a temporary chiral moiety that is attached to an achiral substrate to direct a stereoselective transformation.
(R)- and (S)-tert-butanesulfinamide, often called Ellman's auxiliary, is a versatile and highly effective chiral auxiliary used for the asymmetric synthesis of amines.[9][10][11] It readily condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines. The bulky tert-butylsulfinyl group then effectively shields one face of the C=N double bond, directing nucleophilic attack to the opposite face with high diastereoselectivity.[9] The auxiliary can be easily cleaved under mild acidic conditions to reveal the chiral primary amine.[11]
The high degree of stereocontrol is demonstrated by the excellent diastereomeric excesses (d.e.) achieved in nucleophilic additions to these imines.
Table 2: Diastereoselective Additions to (S)-N-tert-Butanesulfinyl Imines
| Aldehyde/Ketone | Nucleophile (Grignard Reagent) | Solvent | Diastereoselectivity (d.r. or % d.e.) |
| Isobutyraldehyde | EtMgBr | Toluene | 96:4 |
| Benzaldehyde | MeMgBr | Toluene | 98:2 |
| 3-Phenylpropanal | MeMgBr | Toluene | >99:1 |
| Acetophenone | EtMgBr | THF | 91:9 |
Representative data synthesized from literature.[9][12] Diastereomeric ratios (d.r.) are often reported as >90% d.e.
Acyclic Stereocontrol: The Felkin-Anh Model
In acyclic systems, the tert-butyl group can control the stereochemical outcome of reactions at adjacent centers. Nucleophilic additions to carbonyl groups bearing a chiral center at the α-position are often rationalized by the Felkin-Anh model.[13][14][15] This model predicts the stereochemistry by analyzing the steric interactions in the transition state.
The model posits that the largest group (L) on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the face opposite the largest group, preferentially passing the smallest group (S) over the medium group (M).[15] When the tert-butyl group is the largest substituent (L), its influence is dominant, leading to highly predictable and selective transformations.
Unexpectedly, for some reactions, as the size of the R group in an α-chiral ketone increases to isopropyl and tert-butyl, the stereoselectivity can diminish or even invert, favoring the anti-Felkin product.[13] This highlights the complex interplay of steric and electronic factors that can sometimes override the simple Felkin-Anh prediction.
Key Experimental Protocols
The following protocols provide a general methodology for key transformations where the tert-butyl group plays a critical stereodirecting role.
Protocol 1: Synthesis of an N-tert-Butanesulfinyl Imine
This procedure describes the condensation of an aldehyde with (R)-tert-butanesulfinamide.
-
Materials: Aldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.05 equiv), copper(II) sulfate (CuSO₄, 2.0 equiv), Dichloromethane (DCM, ~0.2 M).
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldehyde, (R)-tert-butanesulfinamide, and anhydrous CuSO₄.
-
Add sufficient DCM to achieve the desired concentration.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the CuSO₄, washing the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure. The crude N-tert-butanesulfinyl imine is often of sufficient purity for the next step but can be further purified by silica gel chromatography if necessary.
-
Protocol 2: Diastereoselective Grignard Addition to an N-tert-Butanesulfinyl Imine
This procedure outlines the addition of a Grignard reagent to a chiral imine.
-
Materials: N-tert-butanesulfinyl imine (1.0 equiv), Grignard reagent (e.g., EtMgBr in THF, 1.5 equiv), Anhydrous toluene or THF (~0.1 M).
-
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in anhydrous toluene in a flame-dried, inert-atmosphere (N₂ or Ar) flask.
-
Cool the solution to the desired temperature (e.g., -48 °C or -78 °C) using a dry ice/acetone bath.
-
Slowly add the Grignard reagent solution dropwise via syringe over 15-30 minutes, maintaining the internal temperature.
-
Stir the reaction at this temperature for the specified time (typically 2-6 hours), monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfinamide adduct.
-
The diastereomeric ratio can be determined on the crude material by ¹H NMR analysis. The product can be purified by silica gel chromatography.
-
Role in Drug Development and Medicinal Chemistry
The predictable stereocontrol offered by the tert-butyl group is highly valuable in the synthesis of active pharmaceutical ingredients (APIs).
-
Metabolic Shielding: The steric bulk of a tert-butyl group can be used to block a metabolically labile site on a drug molecule from enzymatic degradation, thereby increasing its in vivo half-life.[1]
-
Receptor Selectivity: The well-defined size and shape of the group can enhance binding affinity and selectivity for a specific biological target or receptor subtype by occupying a hydrophobic pocket.[1]
-
Synthesis of Chiral APIs: Many approved drugs contain chiral amine functionalities.[10] The use of tert-butanesulfinamide has been employed on a metric-ton scale for the discovery and production of numerous clinical candidates and approved drugs, including the HIV-1 capsid inhibitor lenacapavir.[10]
Conclusion
The tert-butyl group is far more than an inert, bulky substituent; it is a powerful and versatile tool for directing stereoselectivity. Through the fundamental principles of steric hindrance and conformational locking, it provides a reliable method for controlling the three-dimensional architecture of molecules. Its successful application in chiral auxiliaries like Ellman's sulfinamide and its predictable influence in acyclic systems according to the Felkin-Anh model have made it indispensable in modern asymmetric synthesis. For researchers and professionals in drug development, a thorough understanding of the stereodirecting effects of the tert-butyl group is essential for the rational design and efficient synthesis of complex, single-isomer pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Heat of combustion of stereoisomers of 1-tert-butyl-2,4-dimethylcyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chemistryschool.net [chemistryschool.net]
- 7. brainly.in [brainly.in]
- 8. brainly.com [brainly.com]
- 9. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 11. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 12. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assymetric Induction [www2.chemistry.msu.edu]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. uwindsor.ca [uwindsor.ca]
The Evolution of Chiral Ammonia Equivalents: A Technical Guide to Asymmetric Amine Synthesis
Introduction: Chiral amines are indispensable building blocks in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and catalysts. Their synthesis in an enantiomerically pure form has been a long-standing challenge and a driving force for innovation in asymmetric synthesis. This technical guide provides an in-depth exploration of the historical development of chiral ammonia equivalents—reagents and catalyst systems designed to deliver a nitrogen functionality stereoselectively. We will trace the progression from early stoichiometric chiral auxiliaries to the highly efficient catalytic systems that dominate the field today, providing detailed experimental protocols, quantitative data for key transformations, and visualizations of the underlying principles.
The Era of Stoichiometric Control: Chiral Auxiliaries
The initial breakthroughs in asymmetric amine synthesis relied on the use of stoichiometric chiral auxiliaries. These molecules are temporarily incorporated into the substrate to direct the stereochemical outcome of a bond-forming reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched amine product.
Evans' Oxazolidinones
Pioneered by David A. Evans, chiral oxazolidinones are one of the most reliable and well-studied classes of chiral auxiliaries. Derived from readily available chiral amino alcohols, they are acylated and then subjected to diastereoselective enolate alkylation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones
| N-Acyl Group | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Propionyl | Benzyl bromide (BnBr) | NaHMDS | 95 | >99:1 |
| Propionyl | Allyl iodide | NaHMDS | 94 | 98:2 |
| Acetyl | Methyl iodide (MeI) | LDA | 90 | 95:5 |
| Phenylacetyl | tert-Butyl bromide | ZrCl₄, LiHMDS | 75 | >20:1 |
This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.
1. Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
2. Procedure:
-
Step A: Acylation. To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF, add triethylamine (1.5 equiv) and a catalytic amount of DMAP. Cool the solution to 0 °C and add propionic anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), quench with water and extract the product with ethyl acetate. Purify by flash chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
-
Step B: Diastereoselective Alkylation. Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere. Add NaHMDS (1.05 equiv) dropwise and stir for 30 minutes to form the sodium enolate. Add benzyl bromide (1.2 equiv) slowly. Stir the mixture at -78 °C for 3 hours. Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.
-
Step C: Auxiliary Cleavage. Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv). Stir the mixture vigorously at 0 °C for 2 hours. Quench the excess peroxide with aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified and the chiral carboxylic acid product is extracted.
Ellman's Sulfinimines
Another cornerstone of stoichiometric asymmetric synthesis is the use of tert-butanesulfinamide, developed by Jonathan Ellman. This versatile chiral ammonia equivalent condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines (sulfinimines). The chiral sulfinyl group directs the nucleophilic addition to one of the diastereotopic faces of the imine. A wide range of organometallic reagents can be added, and the auxiliary is easily cleaved under mild acidic conditions.
Table 2: Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines
| Imine Substrate (from) | Organometallic Reagent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | Phenylmagnesium bromide | 96 | 98:2 |
| Benzaldehyde | Ethylmagnesium bromide | 98 | 96:4 |
| Isobutyraldehyde | Allylmagnesium bromide | 85 | 95:5 |
| Acetophenone | Methylmagnesium bromide | 89 | 94:6 |
This protocol describes the synthesis of a chiral amine via addition of a Grignard reagent to an aldehyde-derived sulfinimine.
1. Materials:
-
(R)-tert-Butanesulfinamide
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Hydrochloric acid (HCl) in methanol or diethyl ether
-
Standard laboratory glassware and purification supplies
2. Procedure:
-
Step A: Sulfinimine Formation. To a solution of (R)-tert-butanesulfinamide (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCM, add anhydrous CuSO₄ (2.0 equiv). Stir the suspension vigorously at room temperature for 12-24 hours until the reaction is complete (monitored by TLC). Filter the mixture through Celite, wash the filter cake with DCM, and concentrate the filtrate under reduced pressure. The crude sulfinimine is often pure enough for the next step or can be purified by flash chromatography.
-
Step B: Diastereoselective Addition. Dissolve the sulfinimine (1.0 equiv) in anhydrous THF and cool the solution to -48 °C (dry ice/acetonitrile bath). Add the Grignard reagent (1.5 equiv) dropwise over 20 minutes. Stir the reaction at -48 °C for 4-6 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Warm the mixture to room temperature, add water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be analyzed to determine the diastereomeric ratio and purified by flash chromatography.
-
Step C: Sulfinyl Group Cleavage. Dissolve the purified sulfinamide adduct in methanol and add a stoichiometric amount of HCl (e.g., 4M in dioxane or as methanolic HCl). Stir at room temperature for 1 hour. Concentrate the solvent to provide the crude amine hydrochloride salt, which can be purified by recrystallization.
The Catalytic Revolution: Asymmetric Reductive Amination
While highly effective, stoichiometric auxiliaries generate significant waste and require multiple synthetic steps (attachment and cleavage), which is undesirable for large-scale synthesis. This led to the development of catalytic methods, primarily Asymmetric Reductive Amination (ARA), where a chiral catalyst facilitates the conversion of a prochiral ketone or imine to a chiral amine with high enantioselectivity.
Transition Metal Catalysis
The late 1990s and 2000s saw a surge in the development of transition-metal-catalyzed ARA.[1] These reactions typically involve the in-situ formation of an imine from a ketone and an amine source (like ammonia or an alkylamine), followed by asymmetric reduction mediated by a chiral catalyst, often based on iridium, rhodium, or ruthenium.[1] The enantioselectivity is controlled by the chiral ligand coordinated to the metal center.
Table 3: Transition Metal-Catalyzed Asymmetric Reductive Amination of Ketones
| Ketone | Amine Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | NH₄OAc | [Ir(COD)Cl]₂ / Chiral Ligand | 95 | 96 |
| 4'-Methoxyacetophenone | Benzylamine | [Rh(COD)₂]BF₄ / Chiral Phosphine | 92 | 98 |
| Cyclohexyl methyl ketone | NH₃ / H₂ | Ru(OAc)₂((R)-dm-segphos) | 91 | 99.5 |
| Tetralone | Aniline | [Ir(COD)Cl]₂ / Phosphoramidite | >99 | 97 |
This is a general procedure for the direct ARA of an aromatic ketone with an amine.
1. Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Amine (e.g., aniline) or ammonia source (e.g., NH₄OAc)
-
Iridium precursor (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphoramidite ligand
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like formic acid)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Additive (e.g., I₂, Ti(OiPr)₄)
-
Autoclave or high-pressure reaction vessel
2. Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (1.1 mol%). Add anhydrous solvent and stir for 30 minutes to form the active catalyst.
-
Reaction Setup: To a high-pressure reactor, add the ketone (1.0 equiv), amine source (1.2 equiv), and any additives (e.g., I₂).
-
Reductive Amination: Transfer the prepared catalyst solution to the reactor via syringe. Seal the reactor, purge with argon, and then pressurize with hydrogen gas (e.g., 50 bar H₂). Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours.
-
Workup and Analysis: After cooling and carefully venting the reactor, concentrate the reaction mixture. The crude product can be purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Biocatalysis
The quest for greener, more selective, and highly efficient methods has led to the rise of biocatalysis. Enzymes, particularly transaminases (TAs) and imine reductases (IREDs), have emerged as powerful tools for chiral amine synthesis.[2] Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a prochiral ketone, often with near-perfect enantioselectivity.[2] This technology has been adopted for the large-scale manufacturing of several active pharmaceutical ingredients.
Table 4: Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines
| Ketone Substrate | Transaminase (Type) | Amine Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | ATA-117 (R-selective) | Isopropylamine | >95 | >99 |
| 4-Phenyl-2-butanone | CV-TAm (S-selective) | Isopropylamine | 92 | >99 |
| Prositagliptin Ketone | Engineered TA (R-selective) | Isopropylamine | 92 | >99.5 |
| Ethyl 4-acetylbutyrate | ATA-113 (S-selective) | Isopropylamine | >90 | >99 |
This protocol describes a typical laboratory-scale kinetic resolution of a racemic amine using a commercially available transaminase screening kit.
1. Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
Amine Transaminase (e.g., ATA-117 or from a screening kit)
-
Pyridoxal 5'-phosphate (PLP) cofactor solution
-
Amine acceptor (e.g., sodium pyruvate)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Standard laboratory equipment (incubator shaker, centrifuge, vials)
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the buffer solution, PLP solution (to a final concentration of ~1 mM), and the amine acceptor (e.g., 1.1 equiv sodium pyruvate).
-
Enzyme Addition: Add the transaminase lyophilizate or solution to the mixture.
-
Substrate Addition: Add the racemic amine (1.0 equiv). If the substrate is not water-soluble, it can be pre-dissolved in a minimal amount of DMSO (e.g., 5-10% v/v final concentration).
-
Incubation: Place the sealed tube in an incubator shaker at a controlled temperature (e.g., 30-40 °C) and agitate for 24-48 hours. The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC. The reaction is stopped at or near 50% conversion for optimal kinetic resolution.
-
Workup and Analysis: Quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH > 10. Extract the unreacted amine with an organic solvent (e.g., ethyl acetate or MTBE). Dry the organic layer and analyze by chiral GC or HPLC to determine the enantiomeric excess of the remaining amine.
Conclusion and Future Outlook
The historical development of chiral ammonia equivalents showcases a remarkable journey from clever, yet often inefficient, stoichiometric approaches to highly sophisticated and atom-economical catalytic systems. The foundational work on chiral auxiliaries by pioneers like Evans and Ellman provided chemists with the first reliable tools to control stereochemistry in amine synthesis and laid the conceptual groundwork for future innovations. The subsequent rise of transition metal catalysis and, more recently, biocatalysis has revolutionized the field, enabling the synthesis of chiral amines with exceptional levels of efficiency and selectivity. For researchers and professionals in drug development, the modern toolbox is diverse and powerful, allowing for the selection of an optimal method based on scale, cost, substrate scope, and green chemistry principles. The future will likely see further advances in catalyst design, the discovery of novel enzymes with expanded substrate scopes through protein engineering, and the integration of these methods into multi-step cascade reactions to further streamline the synthesis of complex, high-value molecules.
References
Safety and handling precautions for (S)-(-)-tert-Butylsulfinamide.
An In-depth Technical Guide to the Safety and Handling of (S)-(-)-tert-Butylsulfinamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Properties
This compound, also known as (S)-(-)-2-Methyl-2-propanesulfinamide, is a vital chiral auxiliary in asymmetric synthesis, particularly for the creation of chiral amines.[1][2] Its effectiveness relies on its unique structural properties, but these also dictate specific handling and safety requirements.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (S)-2-methylpropane-2-sulfinamide[3] |
| Synonyms | (S)-(-)-2-Methyl-2-propanesulfinamide, (S)-tert-butanesulfinamide[3][4] |
| CAS Number | 343338-28-3[3][4] |
| Molecular Formula | C₄H₁₁NOS[3][4] |
| Molecular Weight | 121.20 g/mol [1][3] |
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid, crystalline powder | [1] |
| Appearance | White to off-white | [1] |
| Melting Point | 101 - 105 °C (213.8 - 221 °F) | [1][5] |
| Odor | No information available | [5] |
| Stability | Stable under normal conditions; moisture sensitive | [4][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][7]
GHS Hazard Statements
-
H302: Harmful if swallowed (Reported in some, but not all, notifications).[3]
Precautionary Statements (Selected)
-
P261: Avoid breathing dust.[8]
-
P264: Wash skin thoroughly after handling.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is mandatory to ensure user safety and maintain the integrity of the reagent.
Protocol for Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[7][8]
-
Eye Protection: Wear chemical safety goggles with side shields or a face shield that complies with European Standard EN166 or OSHA 29 CFR 1910.133.[4][6]
-
Hand Protection: Wear chemical-resistant, impervious gloves such as nitrile or neoprene.[4] Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure it is buttoned to provide maximum coverage. For larger quantities, a chemical-resistant apron is recommended.[4][7]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Protocol for General Handling and Use
-
Avoid Contact: Prevent all contact with skin and eyes. Do not breathe dust.[4]
-
Prevent Dust Formation: Handle the solid material carefully to avoid creating dust clouds.[6]
-
Grounding: For operations involving large quantities, ground and bond containers and receiving equipment to prevent static discharge.
-
Hygiene: Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4] Remove contaminated clothing promptly.[4]
Protocol for Storage
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[4][5]
-
Conditions: Store in a refrigerated, dry environment.[4][5] The material is moisture-sensitive.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[4][6]
Emergency and First Aid Protocols
Immediate and appropriate action is critical in the event of exposure.
Protocol for Accidental Release
-
Evacuate: Evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing full PPE, sweep up the spilled solid material, avoiding dust generation.[8]
-
Collection: Place the spilled material into a suitable, closed, and labeled container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly. Do not allow the product to enter drains.[8]
Protocol for First Aid
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or symptoms occur, seek medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][6] Seek medical attention.[4]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[4][5][6]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[4] It is, however, sensitive to moisture.[6]
-
Conditions to Avoid: Incompatible products and exposure to moisture.[4][6]
-
Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[4][5]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4][6]
Visualized Workflows and Logic
The following diagrams illustrate the logical flow for safe handling and emergency response procedures.
Caption: Standard workflow for handling this compound.
Caption: Decision logic for first aid response to exposure.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. This compound | 343338-28-3 | Benchchem [benchchem.com]
- 3. tert-Butylsulfinamide, (S)-(-)- | C4H11NOS | CID 11355477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.at [fishersci.at]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Primary Amines Using (S)-(-)-tert-Butylsulfinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral primary amines utilizing the versatile chiral auxiliary, (S)-(-)-tert-butylsulfinamide. This methodology, pioneered by Ellman, has become a cornerstone in medicinal chemistry and drug development for the reliable and highly stereoselective preparation of a wide array of chiral amine building blocks.
The synthesis involves a three-step sequence:
-
Condensation: Formation of an N-tert-butanesulfinyl imine from a prochiral aldehyde or ketone and this compound.
-
Diastereoselective Addition: Nucleophilic addition to the carbon-nitrogen double bond of the N-tert-butanesulfinyl imine, where the chiral sulfinyl group directs the stereochemical outcome.
-
Deprotection: Mild acidic cleavage of the N-sulfinyl group to furnish the desired chiral primary amine.
This document offers detailed experimental procedures for each of these key transformations, along with a summary of representative yields and stereoselectivities.
Data Presentation
The following table summarizes the typical yields and diastereoselectivities achieved in the asymmetric synthesis of primary amines using this compound with various aldehydes and Grignard reagents.
| Aldehyde (R¹CHO) | Grignard Reagent (R²MgBr) | N-Sulfinyl Amine Yield (%) | Diastereomeric Ratio (d.r.) | Final Amine Yield (%) |
| Benzaldehyde | MeMgBr | 95 | 96:4 | 98 |
| Benzaldehyde | EtMgBr | 96 | 98:2 | 99 |
| Isobutyraldehyde | PhMgBr | 90 | 97:3 | 96 |
| Isobutyraldehyde | VinylMgBr | 88 | >99:1 | 95 |
| p-Tolualdehyde | MeMgBr | 94 | 95:5 | 97 |
| 3-Phenylpropanal | EtMgBr | 92 | 96:4 | 98 |
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Aldimines
This protocol describes the formation of N-tert-butanesulfinyl aldimines from aldehydes using anhydrous copper(II) sulfate as a dehydrating agent.[1][2]
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Copper(II) Sulfate (CuSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the sulfinamide in dichloromethane (CH₂Cl₂) (approximately 5 mL per 1 mmol of sulfinamide).
-
Add the aldehyde (1.1-1.2 equiv) to the solution.
-
To the stirring solution, add anhydrous copper(II) sulfate (2.0 equiv) in one portion.
-
Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude N-tert-butanesulfinyl aldimine. The product is often of sufficient purity for the next step, but can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine
This protocol details the highly diastereoselective addition of a Grignard reagent to a pre-formed N-tert-butanesulfinyl aldimine.
Materials:
-
N-tert-Butanesulfinyl aldimine
-
Grignard reagent (solution in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve the N-tert-butanesulfinyl aldimine (1.0 equiv) in anhydrous THF or CH₂Cl₂ (approximately 10 mL per 1 mmol of imine).
-
Cool the solution to -48 °C (a dry ice/acetonitrile bath) or -78 °C (a dry ice/acetone bath).
-
Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise via syringe to the cooled, stirring solution over 15-30 minutes.
-
Stir the reaction mixture at the same temperature for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, an N-tert-butanesulfinyl amine, can be purified by flash column chromatography on silica gel.
Protocol 3: Cleavage of the N-tert-Butanesulfinyl Group to Yield the Primary Amine
This protocol describes the final deprotection step to afford the chiral primary amine hydrochloride salt.
Materials:
-
N-tert-Butanesulfinyl amine
-
Hydrochloric acid (HCl) solution in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or a solution of HCl in methanol)
-
Methanol (MeOH) or Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the purified N-tert-butanesulfinyl amine (1.0 equiv) in a minimal amount of methanol or diethyl ether.
-
To the stirring solution, add the hydrochloric acid solution (2.0-4.0 equiv) at room temperature.
-
Stir the mixture for 30-60 minutes. Precipitation of the amine hydrochloride salt is often observed.
-
If precipitation is incomplete, diethyl ether can be added to facilitate the process.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove the tert-butylsulfinyl byproducts.
-
Dry the solid under vacuum to yield the pure chiral primary amine hydrochloride salt. The free amine can be obtained by neutralization with a suitable base.
Visualizations
Caption: Overall workflow for the asymmetric synthesis of primary amines.
Caption: Chelation-controlled model for diastereoselective Grignard addition.
References
Application Notes and Protocols: Condensation of (S)-(-)-tert-Butylsulfinamide with Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The condensation of (S)-(-)-tert-butylsulfinamide, also known as Ellman's sulfinamide, with aldehydes is a cornerstone reaction in asymmetric synthesis, providing a reliable route to chiral N-sulfinylimines.[1] These intermediates are pivotal for the stereoselective synthesis of a wide array of chiral amines, which are fundamental building blocks in numerous pharmaceuticals and natural products.[2] The tert-butylsulfinyl group serves as a powerful chiral auxiliary, directing nucleophilic addition to the imine carbon with high diastereoselectivity.[1] This document provides detailed protocols for this condensation reaction, utilizing various Lewis acid catalysts, along with a summary of representative yields.
Data Presentation
The efficiency of the condensation reaction is highly dependent on the choice of catalyst and the nature of the aldehyde substrate. Below is a summary of yields obtained with different catalysts for a range of aldehydes.
| Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| Isobutyraldehyde | MgSO₄ / CH₂Cl₂ | 84-96 | [2][3] |
| Isobutyraldehyde | CuSO₄ / CH₂Cl₂ | 90 | [2][3] |
| p-Anisaldehyde | CuSO₄ / CH₂Cl₂ | 81 | [3] |
| Pivaldehyde | Ti(OEt)₄ / THF | 82 | [2][3] |
| Various aromatic and aliphatic aldehydes | KHSO₄ | High | [4] |
| Various aldehydes | Cs₂CO₃ / CH₂Cl₂ | High | [5] |
| Various aldehydes | Ti(OEt)₄ / solvent-free (microwave) | High | [6] |
Experimental Protocols
Several effective methods have been developed for the condensation of this compound with aldehydes, primarily employing Lewis acidic dehydrating agents.[2][3][6] The choice of catalyst often depends on the reactivity of the aldehyde.
Protocol 1: Copper(II) Sulfate Mediated Condensation
This protocol is effective for a wide range of aldehydes, including those that are sterically demanding.[2][3][6]
Materials:
-
This compound
-
Aldehyde (1.1 equivalents)
-
Anhydrous Copper(II) Sulfate (CuSO₄, 2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a stirred suspension of this compound and anhydrous CuSO₄ in CH₂Cl₂ at room temperature, add the aldehyde.
-
Stir the reaction mixture vigorously at room temperature for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid inorganic salts.
-
Wash the Celite® pad with additional CH₂Cl₂.
-
Concentrate the combined filtrate under reduced pressure.
-
The crude N-sulfinylimine can be purified by flash column chromatography on silica gel.
Protocol 2: Titanium(IV) Ethoxide Mediated Condensation
This method is particularly useful for unreactive aldehydes and ketones.[2][3][7]
Materials:
-
This compound
-
Aldehyde (1.2 equivalents)
-
Titanium(IV) Ethoxide (Ti(OEt)₄, 0.6 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Brine
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the aldehyde in anhydrous THF.
-
Add Ti(OEt)₄ to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of brine with rapid stirring.
-
Stir the resulting mixture for 10-15 minutes, then filter through a pad of Celite®.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: Magnesium Sulfate Mediated Condensation
This is a cost-effective method, though it may require an excess of the aldehyde.[2][3]
Materials:
-
This compound
-
Aldehyde (2.0 equivalents)
-
Anhydrous Magnesium Sulfate (MgSO₄, 2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Celite®
Procedure:
-
Combine this compound, the aldehyde, and anhydrous MgSO₄ in CH₂Cl₂.
-
Stir the mixture at room temperature for 12-48 hours.
-
Filter the reaction mixture through Celite® and wash the filter cake with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting N-sulfinylimine by flash column chromatography.
Visualization of the Experimental Workflow
The general workflow for the condensation of this compound with an aldehyde is depicted below.
Caption: General workflow for the synthesis of N-Sulfinylimines.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 7. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
Application Notes and Protocols: Diastereoselective Addition of Grignard Reagents to N-Sulfinylimines
For Researchers, Scientists, and Drug Development Professionals
The diastereoselective addition of Grignard reagents to N-sulfinylimines represents a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereocontrolled route to chiral amines.[1][2][3] These chiral amines are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals.[1][3][4] The N-tert-butanesulfinyl group, developed by Ellman, serves as a powerful chiral auxiliary, effectively directing the nucleophilic attack of the Grignard reagent to one face of the C=N double bond.[5][6][7] This methodology is prized for its operational simplicity, the commercial availability of both enantiomers of tert-butanesulfinamide, and the straightforward removal of the auxiliary group under mild acidic conditions.[6][8]
General Principles
The overall transformation involves a two-step sequence. First, a prochiral aldehyde or ketone is condensed with an enantiopure tert-butanesulfinamide to form an N-sulfinylimine.[7] The subsequent addition of a Grignard reagent to this imine proceeds with a high degree of diastereoselectivity, dictated by the stereochemistry of the sulfinyl group.[1][2] The stereochemical outcome is often rationalized by a Zimmerman-Traxler-type six-membered ring transition state, where the magnesium atom chelates to both the sulfinyl oxygen and the imine nitrogen.[8][9] This coordination orients the substituents to minimize steric interactions, thus favoring the approach of the Grignard reagent from a specific trajectory.[1]
Quantitative Data Summary
The diastereoselectivity of the Grignard addition to N-tert-butanesulfinyl imines is consistently high across a range of substrates and Grignard reagents. The following tables summarize typical yields and diastereomeric ratios (d.r.) reported in the literature.
Table 1: Diastereoselective Addition to Aldimines
| Entry | Aldehyde (R1) | Grignard Reagent (R2) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzaldehyde | EtMgBr | CH2Cl2 | -78 | 95 | 92:8 |
| 2 | Isobutyraldehyde | PhMgBr | THF | -78 | 91 | >99:1 |
| 3 | 3-Phenylpropanal | MeMgBr | THF | -48 | 89 | 98:2 |
| 4 | p-Tolualdehyde | VinylMgBr | THF | -78 | 94 | 96:4 |
| 5 | Furfural | n-BuMgBr | Et2O | -78 | 88 | 95:5 |
Table 2: Diastereoselective Addition to Ketimines
| Entry | Ketone (R1, R2) | Grignard Reagent (R3) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Acetophenone (Ph, Me) | EtMgBr | THF | -78 | 92 | 96:4 |
| 2 | 3-Pentanone (Et, Et) | PhMgBr | THF | -78 | 85 | 98:2 |
| 3 | Propiophenone (Ph, Et) | MeMgBr | CH2Cl2 | -48 | 90 | 97:3 |
| 4 | Cyclohexanone | AllylMgBr | THF | -78 | 87 | >99:1 |
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine
This protocol describes a general procedure for the condensation of an aldehyde with (R)-tert-butanesulfinamide.
Materials:
-
Aldehyde (1.0 equiv)
-
(R)-tert-butanesulfinamide (1.05 equiv)
-
Anhydrous copper(II) sulfate (CuSO4) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde, (R)-tert-butanesulfinamide, and anhydrous CuSO4.
-
Add anhydrous DCM to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite® to remove the CuSO4.
-
Wash the Celite® pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.[5]
Protocol 2: Diastereoselective Grignard Addition
This protocol details the nucleophilic addition of a Grignard reagent to the chiral N-sulfinylimine.
Materials:
-
N-tert-butanesulfinyl imine (1.0 equiv)
-
Grignard reagent (e.g., 1.0 M in THF) (1.2-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in anhydrous THF (or CH2Cl2) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add the Grignard reagent dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3-4 hours.[5]
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting crude sulfinamide can be purified by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Sulfinyl Auxiliary
This protocol describes the removal of the tert-butanesulfinyl group to yield the free chiral amine.
Materials:
-
Sulfinamide adduct
-
Hydrochloric acid (e.g., 4 M in 1,4-dioxane or HCl in methanol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve the purified sulfinamide in a suitable solvent such as methanol or diethyl ether.
-
Add a solution of HCl (typically 2-3 equivalents) to the mixture.
-
Stir the mixture at room temperature for 1 hour, or until TLC indicates complete consumption of the starting material.[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous NaHCO3 solution to neutralize excess acid and afford the free amine.[5]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the chiral amine.
Visualizations
Reaction Workflow and Stereochemical Model
The following diagrams illustrate the overall experimental workflow and the model used to predict the stereochemical outcome of the Grignard addition.
Caption: General workflow for the asymmetric synthesis of chiral amines.
Caption: Proposed transition state for diastereoselectivity.
Caption: Logical flow of stereochemical induction.
References
- 1. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 3. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 7. Ellman's Sulfinamides [sigmaaldrich.com]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application of (S)-(-)-tert-Butylsulfinamide in the synthesis of pharmaceutical intermediates.
Application of (S)-(-)-tert-Butylsulfinamide in the Synthesis of Pharmaceutical Intermediates
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This compound, commonly known as the Ellman auxiliary, has emerged as a powerful and versatile chiral auxiliary in asymmetric synthesis. Its application has been particularly impactful in the stereoselective synthesis of chiral amines, which are ubiquitous structural motifs in a vast number of pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The protocols cover the formation of N-tert-butanesulfinyl imines, diastereoselective nucleophilic additions, and the subsequent deprotection to yield highly enantioenriched chiral amines. Specific applications in the synthesis of intermediates for drugs such as Apremilast, Sitagliptin, and various bioactive alkaloids are highlighted, with quantitative data presented in tabular format for clarity and comparison.
Introduction
Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of top-selling drugs containing at least one stereogenic amine center.[1] The enantioselective synthesis of these amines is therefore a critical challenge in drug discovery and development. This compound, introduced by Ellman, serves as a chiral ammonia equivalent, enabling the efficient and highly stereocontrolled synthesis of a wide array of chiral amines.[2]
The general strategy involves three key steps:
-
Condensation: Reaction of this compound with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine.
-
Nucleophilic Addition: Diastereoselective addition of a nucleophile to the imine, with the stereochemistry directed by the bulky tert-butylsulfinyl group.
-
Deprotection: Mild acidic cleavage of the N-S bond to release the free chiral amine.[3]
This methodology offers several advantages, including the ready availability of both enantiomers of the auxiliary, high yields and diastereoselectivities, and the operational simplicity of the procedures.[2]
General Experimental Protocols
Synthesis of N-tert-Butanesulfinyl Imines
The formation of N-tert-butanesulfinyl imines from aldehydes and ketones is a crucial first step. The choice of dehydrating agent is key to achieving high yields.
Protocol 2.1.1: CuSO₄-Mediated Condensation of Aldehydes [1][4]
-
Materials:
-
This compound
-
Aldehyde (1.1 equiv)
-
Anhydrous Copper (II) Sulfate (CuSO₄) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a stirred suspension of this compound and CuSO₄ in CH₂Cl₂ at room temperature, add the aldehyde.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, and wash the Celite pad with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.
-
Protocol 2.1.2: Ti(OEt)₄-Mediated Condensation of Ketones [1][5]
-
Materials:
-
This compound
-
Ketone (2.0 equiv)
-
Titanium (IV) Ethoxide (Ti(OEt)₄) (1.1 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound in THF, add the ketone followed by Ti(OEt)₄.
-
Heat the reaction mixture to 60-70 °C and stir for 3-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite, and wash the Celite pad with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-tert-butanesulfinyl ketimine can be purified by flash chromatography.
-
Diastereoselective Nucleophilic Addition to N-tert-Butanesulfinyl Imines
The stereochemical outcome of this step is crucial for the overall enantioselectivity of the synthesis.
Protocol 2.2.1: Grignard Reagent Addition [6]
-
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., MeMgBr, EtMgBr) (1.5 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
-
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C or -48 °C).
-
Slowly add the Grignard reagent to the cooled solution.
-
Stir the reaction mixture at the same temperature for 3-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
-
Deprotection of the tert-Butylsulfinyl Group
The final step involves the removal of the chiral auxiliary to yield the desired chiral amine.
Protocol 2.3.1: Acidic Cleavage [7][8]
-
Materials:
-
N-tert-Butylsulfinyl-protected amine
-
Hydrochloric acid (HCl) in a protic solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl)
-
Organic solvent (e.g., methanol, diethyl ether)
-
-
Procedure:
-
Dissolve the sulfinamide in a minimal amount of methanol.
-
Add the HCl solution (typically 2-4 equivalents) and stir the mixture at room temperature for 0.5-1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride salt can often be precipitated by the addition of a less polar solvent like diethyl ether and collected by filtration.
-
Application in Pharmaceutical Intermediate Synthesis
Synthesis of (S)-Apremilast Intermediate
Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis. The key intermediate, a chiral β-amino sulfone, can be synthesized enantioselectively using this compound.[9][10]
Reaction Scheme:
Caption: Synthesis of (S)-Apremilast.
Experimental Protocol for (S)-Apremilast Intermediate Synthesis: [9]
-
Imine Formation: To a solution of this compound (1.0 equiv) in THF, 3-ethoxy-4-methoxybenzaldehyde (1.1 equiv) and Ti(OEt)₄ (2.0 equiv) are added. The mixture is heated at 70 °C for 5 hours. After cooling, the reaction is quenched with brine and filtered. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the N-sulfinyl imine intermediate.
-
Nucleophilic Addition: A solution of dimethyl sulfone (2.0 equiv) in THF is cooled to -78 °C, and n-BuLi (2.0 equiv) is added dropwise. After stirring for 30 minutes, a solution of the N-sulfinyl imine intermediate (1.0 equiv) in THF is added. The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
-
Deprotection: The resulting sulfinamide is dissolved in methanol, and a solution of HCl in methanol is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated to yield the hydrochloride salt of the (S)-apremilast intermediate.
Quantitative Data for Apremilast Intermediate Synthesis: [9]
| Step | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Imine Formation | N-Sulfinyl Imine Intermediate | 89% | N/A | N/A |
| Nucleophilic Addition | Sulfinamide Adduct | 74% | >25:1 | N/A |
| Overall | (S)-Apremilast | 56% | N/A | 95.5% |
Synthesis of Chiral Amines for Sitagliptin and Analogs
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. While several routes to Sitagliptin exist, the use of a chiral auxiliary like this compound can be applied to generate key chiral amine intermediates.[11][12] The general strategy involves the diastereoselective reduction of an N-sulfinyl ketimine.
Workflow for Chiral Amine Synthesis:
Caption: Asymmetric Chiral Amine Synthesis.
Quantitative Data for Representative Chiral Amine Syntheses: [3][13]
| Aldehyde/Ketone Substrate | Nucleophile | Product Amine | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | MeMgBr | 1-Phenylethanamine | 94 | 98:2 |
| Isobutyraldehyde | PhMgBr | 1-Phenyl-2-methylpropan-1-amine | 95 | 98:2 |
| Acetophenone | EtMgBr | 2-Phenylbutan-2-amine | 85 | 96:4 |
| 3-Pyridinecarboxaldehyde | Vinylmagnesium bromide | 1-(Pyridin-3-yl)prop-2-en-1-amine | 88 | 97:3 |
Synthesis of Tetrahydroisoquinoline Alkaloids
1-Substituted tetrahydroisoquinolines are important scaffolds in numerous natural products and pharmaceuticals. The asymmetric synthesis of these compounds can be achieved through the diastereoselective addition of Grignard reagents to N-sulfinyl imines derived from β-phenethylaldehydes, followed by cyclization.[14][15]
Logical Relationship for Synthesis:
Caption: Synthesis of THQ Alkaloids.
Quantitative Data for Tetrahydroisoquinoline Synthesis: [15]
| Imine Substrate (from β-arylethylaldehyde) | Grignard Reagent | Yield of Adduct (%) | Diastereoselectivity (d.r.) |
| N-(3,4-dimethoxyphenethylidene)-... | Benzylmagnesium chloride | 88 | 95:5 |
| N-(3,4-dimethoxyphenethylidene)-... | p-Methoxybenzylmagnesium chloride | 85 | 96:4 |
Conclusion
This compound is an exceptionally effective chiral auxiliary for the asymmetric synthesis of a wide range of chiral amines, which are critical intermediates in the pharmaceutical industry. The methodologies presented herein are robust, high-yielding, and provide excellent stereocontrol. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of complex chiral molecules and the development of novel therapeutic agents. The successful application of this auxiliary in the synthesis of intermediates for drugs like Apremilast underscores its significance in modern medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ellman's Sulfinamides [sigmaaldrich.com]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis of Chiral Amines Using Ellman's Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of enantiomerically pure chiral amines utilizing Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide. This methodology is widely adopted in both academic and industrial settings, including pharmaceutical drug development, due to its robustness, high stereoselectivity, and the commercial availability of the chiral auxiliary.[1][2]
The synthesis is a three-step process:
-
Formation of N-tert-Butanesulfinyl Imine: Condensation of the chiral auxiliary with a prochiral aldehyde or ketone.
-
Diastereoselective Nucleophilic Addition: Addition of an organometallic reagent to the sulfinyl imine, creating the new stereocenter with high diastereoselectivity.
-
Deprotection: Mild acidic cleavage of the N-sulfinyl group to yield the desired chiral primary amine.
Key Advantages of the Ellman's Auxiliary Method:
-
High Diastereoselectivity: The bulky tert-butylsulfinyl group effectively directs the incoming nucleophile, leading to high diastereomeric excess (de).[3]
-
Broad Substrate Scope: The method is applicable to a wide variety of aldehydes, ketones, and organometallic reagents.[4][5]
-
Scalability: Protocols have been developed and optimized for kilogram-scale synthesis.[3][6]
-
Reliability: The stereochemical outcome is predictable and consistent.[7]
-
Mild Deprotection: The auxiliary can be removed under gentle conditions, preserving the integrity of the product.[5]
Experimental Workflows and Signaling Pathways
The overall workflow for the synthesis of chiral amines using Ellman's auxiliary is depicted below.
Caption: Overall workflow for chiral amine synthesis.
The diastereoselectivity of the nucleophilic addition is generally explained by a chelated, chair-like transition state, which minimizes steric interactions.
Caption: Proposed transition state for stereoselectivity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps in the synthesis of chiral amines using Ellman's auxiliary.
Table 1: Synthesis of N-tert-Butanesulfinyl Imines
| Aldehyde/Ketone | Lewis Acid | Solvent | Yield (%) | Reference |
| Benzaldehyde | CuSO₄ | CH₂Cl₂ | 91 | [5] |
| Propanal | CuSO₄ | CH₂Cl₂ | 96 | [5] |
| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 90 | [5] |
| Acetophenone | Ti(OEt)₄ | THF | >98 | [5] |
| 3-Pentanone | Ti(OEt)₄ | THF | 94 | [5] |
Table 2: Diastereoselective Addition of Organometallic Reagents to Aldimines
| Aldimine Substituent (R) | Organometallic Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Phenyl | EtMgBr | CH₂Cl₂ | 98 | 96:4 | [5] |
| Phenyl | MeMgBr | CH₂Cl₂ | 94 | 98:2 | [5] |
| Ethyl | PhMgBr | Toluene | 95 | 96:4 | [5] |
| i-Propyl | MeMgBr | CH₂Cl₂ | 97 | 99:1 | [5] |
| Phenyl | PhLi | THF | 93 | 3:97 | [8] |
Table 3: Diastereoselective Addition of Organometallic Reagents to Ketimines
| Ketimine Substituents (R₁, R₂) | Organometallic Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Phenyl, Methyl | MeLi | THF | 84 | 98:2 | [5] |
| Phenyl, Methyl | EtLi | THF | 82 | 97:3 | [5] |
| Ethyl, Methyl | PhLi | THF | 85 | 98:2 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines
This protocol is adapted from Liu, G.; Cogan, D. A.; Ellman, J. A. J. Am. Chem. Soc.1997 , 119, 9913–9914.[5]
-
Materials and Setup:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde
-
Anhydrous copper(II) sulfate (CuSO₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
-
Procedure: a. To a solution of tert-butanesulfinamide (1.0 equiv) in anhydrous CH₂Cl₂ (2 M) is added the aldehyde (1.1 equiv). b. Anhydrous CuSO₄ (2.0 equiv) is then added to the solution. c. The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 12-24 hours. d. Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite, and the Celite is washed with CH₂Cl₂. e. The filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine, which is often of sufficient purity for the next step. If necessary, purification can be achieved by flash chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of N-tert-Butanesulfinyl Ketimines
This protocol is adapted from Liu, G.; Cogan, D. A.; Owens, T. D.; Tang, T. P.; Ellman, J. A. J. Org. Chem.1999 , 64, 1278–1284.[5]
-
Materials and Setup:
-
(R)- or (S)-tert-butanesulfinamide
-
Ketone
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
-
Procedure: a. To a solution of tert-butanesulfinamide (1.0 equiv) in anhydrous THF (2 M) is added the ketone (2.0 equiv). b. Titanium(IV) ethoxide (1.1 equiv) is added dropwise to the solution at room temperature. c. The reaction mixture is heated to reflux under a nitrogen atmosphere for 5-12 hours. d. Upon completion (monitored by TLC), the reaction is cooled to room temperature and quenched by the addition of brine, followed by vigorous stirring for 10 minutes. e. The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. f. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Protocol 3: General Procedure for the Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines
This protocol is adapted from the general principles outlined in multiple sources.[5][7]
-
Materials and Setup:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (solution in THF or Et₂O)
-
Anhydrous solvent (e.g., CH₂Cl₂, THF, Toluene)
-
Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet.
-
-
Procedure: a. A solution of the N-tert-butanesulfinyl imine (1.0 equiv) in the chosen anhydrous solvent (0.1-0.2 M) is cooled to the desired temperature (typically -78 °C to -48 °C) under a nitrogen atmosphere. b. The Grignard reagent (1.2-1.5 equiv) is added dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature. c. The reaction mixture is stirred at this temperature for 3-6 hours. d. Upon completion (monitored by TLC), the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at the reaction temperature. e. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. f. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is purified by flash chromatography on silica gel to afford the pure N-tert-butanesulfinyl amine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 4: General Procedure for the Deprotection of the N-tert-Butanesulfinyl Group
This protocol is adapted from the general principles outlined in multiple sources.[5][9]
-
Materials and Setup:
-
N-tert-Butanesulfinyl amine
-
Hydrochloric acid (solution in methanol or dioxane)
-
Methanol or other suitable solvent
-
Round-bottom flask with a magnetic stir bar.
-
-
Procedure: a. The N-tert-butanesulfinyl amine (1.0 equiv) is dissolved in methanol (0.2 M). b. A solution of HCl in methanol or dioxane (e.g., 4 M, 2.0-3.0 equiv) is added to the solution at room temperature. c. The reaction mixture is stirred at room temperature for 1-2 hours. d. The solvent is removed under reduced pressure to afford the crude amine hydrochloride salt. e. The salt can be purified by recrystallization or triturated with a solvent like diethyl ether to induce precipitation. f. To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH, NaHCO₃), followed by extraction with an organic solvent. The organic extracts are then dried and concentrated.
These protocols provide a general framework for the synthesis of a wide array of chiral amines. For specific substrates, optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve optimal yields and diastereoselectivities.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
Application Notes: Cleavage of the tert-Butylsulfinyl Group Under Acidic Conditions
Introduction
The tert-butanesulfinamide, often referred to as Ellman's chiral auxiliary, is a cornerstone in the asymmetric synthesis of chiral amines. Its widespread adoption in both academic and industrial research is due to its high efficiency in directing stereoselective additions to imines and its straightforward removal under mild acidic conditions.[1][2][3] The cleavage of the N-tert-butylsulfinyl group is a critical final step in many synthetic routes, liberating the target chiral amine with high yield and purity. These application notes provide a comprehensive overview of the acidic cleavage mechanism, quantitative data on its efficiency, and detailed protocols for its execution.
Mechanism of Cleavage
The deprotection of N-tert-butanesulfinyl amines is typically accomplished using strong acids, with hydrogen chloride (HCl) being the most common reagent. The reaction proceeds through a well-defined mechanism. First, the sulfinyl group is protonated by the acid. The resulting protonated intermediate is then susceptible to nucleophilic attack at the sulfur atom by the acid's conjugate base (e.g., chloride ion). This attack leads to the cleavage of the sulfur-nitrogen bond, releasing the desired amine as its ammonium salt and generating tert-butylsulfinyl chloride as a byproduct.[4][5] It is crucial to separate the insoluble amine salt from the soluble byproduct before basification to prevent the reformation of the starting N-sulfinyl amine.[5]
References
Application Notes and Protocols for the Synthesis of α-Branched Amines with High Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral α-branched amines are critical structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry often dictates biological activity, making the development of synthetic methods to access these compounds with high enantiomeric excess a paramount objective in modern organic chemistry. These application notes provide an overview of prominent strategies and detailed protocols for the synthesis of enantiomerically enriched α-branched amines, catering to the needs of researchers in both academic and industrial settings.
Key Synthetic Strategies
Several powerful methodologies have emerged for the asymmetric synthesis of α-branched amines. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability. This document will focus on three widely adopted and effective approaches:
-
Chiral Sulfinamide Auxiliaries: A reliable and well-established method involving the diastereoselective addition of organometallic reagents to chiral N-sulfinyl imines.
-
Rhodium(III)-Catalyzed Asymmetric C-H Functionalization: A modern approach that enables the direct and highly diastereoselective coupling of C-H bonds with imines.
-
Zinc-Mediated Carbonyl Alkylative Amination (CAA): A robust and versatile multicomponent reaction that serves as a powerful alternative to traditional reductive amination.
The following sections will delve into the details of each of these methods, presenting key data in tabular format for easy comparison, followed by detailed experimental protocols.
Chiral Sulfinamide Auxiliaries for Asymmetric Amine Synthesis
This strategy relies on the use of a chiral sulfinamide, such as tert-butanesulfinamide, as a chiral auxiliary. The auxiliary is first condensed with an aldehyde or ketone to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent) proceeds with high diastereoselectivity, controlled by the stereocenter of the sulfinyl group. The final step involves the acidic cleavage of the sulfinyl group to afford the desired chiral primary amine with high enantiomeric excess.[1]
Logical Workflow for Chiral Sulfinamide Auxiliary Method
Caption: Workflow for chiral sulfinamide auxiliary-mediated synthesis.
Data Presentation: Diastereoselective Addition to Chiral N-Sulfinyl Imines
| Entry | Aldehyde/Ketone | Grignard Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Benzaldehyde | EtMgBr | 98:2 | 95 | [1] |
| 2 | Isobutyraldehyde | PhMgBr | 96:4 | 92 | [1] |
| 3 | Acetophenone | MeMgBr | 94:6 | 88 | [1] |
| 4 | Cyclohexanone | VinylMgBr | >99:1 | 90 | [1] |
Experimental Protocol: Synthesis of (S)-1-Phenylethylamine
Step 1: Formation of (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add benzaldehyde (1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Quench the reaction by the addition of brine and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral N-sulfinyl imine.
Step 2: Diastereoselective Addition of Methylmagnesium Bromide
-
Dissolve the purified N-sulfinyl imine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise to the cooled solution.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Deprotection to Yield (S)-1-Phenylethylamine
-
Dissolve the crude sulfinamide adduct from the previous step in methanol.
-
Add hydrochloric acid (4 N in dioxane, 2.0 eq) and stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove the sulfinate byproduct.
-
Basify the aqueous layer with aqueous sodium hydroxide (2 M) to pH > 12.
-
Extract the free amine with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched (S)-1-phenylethylamine. The enantiomeric excess can be determined by chiral HPLC analysis.
Rhodium(III)-Catalyzed Asymmetric C-H Functionalization
This method provides a powerful and atom-economical approach to α-branched amines through the direct addition of C-H bonds to imines.[2][3] The reaction typically employs a cationic Rh(III) catalyst and an activating N-perfluorobutanesulfinyl imine substituent. This substituent is crucial for achieving high reactivity and outstanding diastereoselectivity.[3] The subsequent removal of the sulfinyl group is straightforward, yielding the highly enantiomerically enriched amine hydrochlorides.[2][3]
Reaction Pathway for Rh(III)-Catalyzed C-H Functionalization
Caption: Catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Data Presentation: Rh(III)-Catalyzed Addition of Aromatic C-H Bonds to N-Perfluorobutanesulfinyl Imines
| Entry | Arene | Imine Ar' Group | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | N-Phenylpyrrolidine-2-carboxamide | 4-ClC₆H₄ | >98:2 | 85 | [3] |
| 2 | N-Phenylpyrrolidine-2-carboxamide | 4-NO₂C₆H₄ | >98:2 | 78 | [3] |
| 3 | Azobenzene | 4-CF₃C₆H₄ | >98:2 | 75 | [2] |
| 4 | 2-Phenylpyridine | 4-BrC₆H₄ | >98:2 | 82 | [2] |
Experimental Protocol: Rh(III)-Catalyzed Synthesis of Chiral α,α-Diaryl Amines
General Procedure for the Rh(III)-Catalyzed C-H Addition
-
In a glovebox, to a screw-capped vial, add the arene with a directing group (1.0 eq), the N-perfluorobutanesulfinyl imine (1.2 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired α-branched amine adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.[2][3]
Deprotection of the N-Perfluorobutanesulfinyl Group
-
Dissolve the purified adduct in methanol.
-
Add a solution of HCl in dioxane (e.g., 4 M, 3.0 eq).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude amine hydrochloride.
-
The product can be further purified by recrystallization. The enantiomeric excess of the final product is determined by chiral HPLC analysis.[3]
Zinc-Mediated Carbonyl Alkylative Amination (CAA)
Carbonyl Alkylative Amination (CAA) is a multicomponent reaction that couples an aldehyde, an amine, and an alkyl halide to form an α-branched amine.[4][5] The zinc-mediated variant of this reaction is particularly robust and overcomes some limitations of earlier methods, such as competitive reductive amination.[4][6] This approach allows for the synthesis of a wide range of α-branched amines, including sterically hindered ones, and is scalable.[5][6]
Experimental Workflow for Zinc-Mediated CAA
Caption: Workflow for the zinc-mediated three-component CAA reaction.
Data Presentation: Scope of the Zinc-Mediated CAA Reaction
| Entry | Aldehyde | Amine | Alkyl Source | Yield (%) | Reference |
| 1 | Cyclohexanecarboxaldehyde | Benzylamine | Isopropyl Iodide | 85 | [4] |
| 2 | Benzaldehyde | Aniline | tert-Butyl Bromide | 78 | [4] |
| 3 | Pivalaldehyde | Morpholine | Cyclohexyl Iodide | 92 | [5] |
| 4 | 4-Chlorobenzaldehyde | Piperidine | Adamantyl Iodide | 88 | [5] |
Experimental Protocol: General Procedure for Zinc-Mediated Carbonyl Alkylative Amination
-
To a flame-dried vial equipped with a magnetic stir bar, add zinc dust (3.0 eq).
-
Add the aldehyde (1.0 eq), amine (1.2 eq), and the alkyl halide or redox-active ester (1.5 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Cool the mixture to 0 °C and add a Lewis acid (e.g., TiCl₄, 1.0 M in DCM, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-branched amine.
Conclusion
The synthesis of α-branched amines with high enantiomeric excess is a dynamic field with a range of powerful synthetic tools at the disposal of the modern chemist. The methodologies presented herein—chiral sulfinamide auxiliaries, rhodium-catalyzed C-H functionalization, and zinc-mediated carbonyl alkylative amination—each offer distinct advantages in terms of substrate scope, operational simplicity, and novelty. The provided data and detailed protocols serve as a practical guide for researchers to implement these strategies in their own synthetic endeavors, ultimately facilitating the discovery and development of new chemical entities with significant biological potential.
References
- 1. Asymmetric Synthesis of α-Branched Amines | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Asymmetric Synthesis of α-Branched Amines via Rh(III)-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of α-branched amines via a zinc-mediated carbonyl alkylative amination reaction - American Chemical Society [acs.digitellinc.com]
Application of (S)-(-)-tert-Butylsulfinamide in the Total Synthesis of Natural Products
Affiliation: Google Research
Abstract
(S)-(-)-tert-Butylsulfinamide, commonly known as Ellman's auxiliary, has emerged as a cornerstone in modern asymmetric synthesis, particularly for the stereoselective construction of chiral amines.[1][2] Chiral amines are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents, making their enantioselective synthesis a critical challenge in organic chemistry. This chiral auxiliary offers a robust and predictable method for controlling stereochemistry during the formation of carbon-nitrogen bonds. Its widespread adoption is due to its ease of handling, the high diastereoselectivity it imparts in reactions, and the straightforward removal of the auxiliary under mild acidic conditions.[1][3] These application notes provide a comprehensive overview of the use of this compound in the total synthesis of various natural products, complete with detailed experimental protocols and tabulated data for key transformations.
Introduction
The asymmetric synthesis of chiral amines is a pivotal endeavor in the synthesis of complex bioactive molecules.[4][5] this compound serves as a chiral ammonia equivalent, enabling the transformation of prochiral aldehydes and ketones into chiral amines with high enantiomeric purity.[5] The general strategy involves two key steps:
-
Formation of N-tert-Butanesulfinyl Imines: Condensation of this compound with an aldehyde or ketone furnishes the corresponding N-tert-butanesulfinyl imine. This step is typically mediated by a dehydrating agent.[6][7][8]
-
Diastereoselective Nucleophilic Addition: The chiral sulfinyl group directs the facial addition of a nucleophile to the imine carbon, establishing a new stereocenter with high diastereoselectivity. A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, have been successfully employed.[9][10]
-
Auxiliary Cleavage: The tert-butylsulfinyl group is readily cleaved under mild acidic conditions, typically with HCl in a protic solvent, to afford the free chiral amine.[3][11][12]
This methodology has been successfully applied to the total synthesis of numerous natural products, including alkaloids and other complex nitrogen-containing compounds.
Data Presentation
The following tables summarize the quantitative data for key steps in the synthesis of various natural products using this compound.
Table 1: Synthesis of N-tert-Butanesulfinyl Imines
| Aldehyde/Ketone | Dehydrating Agent | Solvent | Yield (%) | Reference |
| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 90 | [6][7] |
| p-Anisaldehyde | CuSO₄ | CH₂Cl₂ | 81 | [7] |
| Pivaldehyde | Ti(OEt)₄ | THF | 82 | [6][7] |
| Acetophenone | Ti(OEt)₄ | THF | 85 | [7] |
| 2-Hexanone | Ti(OEt)₄ | THF | 88 | [7] |
Table 2: Diastereoselective Addition of Nucleophiles to N-tert-Butanesulfinyl Imines in Natural Product Synthesis
| Natural Product | Imine Precursor | Nucleophile | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (-)-Tylocrebrine | Phenanthrene-derived imine | Allylmagnesium bromide | Toluene | >99 | >99:1 | [13] |
| (+)-Dihydropinidine | 5-Bromopentanal-derived imine | Allylmagnesium bromide | CH₂Cl₂ | - | 94:6 | [13] |
| (+)-Isosolenopsin | Undecanal-derived imine | Methylmagnesium bromide | Toluene | 85 | 95:5 | [14] |
| Tetrahydro-β-carboline Alkaloids | Tryptophan-derived imine | Various Grignard reagents | Toluene | 80-92 | >95:5 | [13] |
| (-)-Angustureine | 3-(2-bromophenyl)propanal-derived imine | Methylmagnesium bromide | Toluene | 85 | 95:5 | [10] |
Mandatory Visualization
References
- 1. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 9. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. peptide.com [peptide.com]
- 13. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Chiral N-tert-Butanesulfinyl Imines from Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of chiral N-tert-butanesulfinyl imines from a diverse range of ketones. The direct condensation of ketones with enantiopure tert-butanesulfinamide is a cornerstone of modern asymmetric synthesis, yielding versatile intermediates for the production of chiral amines.[1][2][3] These protocols are designed to be robust and scalable, catering to the needs of academic research and industrial drug development.
The most prevalent and effective method for this transformation involves the use of a Lewis acid, typically titanium(IV) ethoxide (Ti(OEt)₄), which acts as both a catalyst and a dehydrating agent to drive the reaction towards the imine product.[4][5][6][7] Variations of this protocol have been developed to accommodate sterically hindered ketones and to improve reaction efficiency, including the use of microwave irradiation or conducting the reaction under a nitrogen flow.[4][5][8]
General Reaction Scheme
The fundamental reaction involves the condensation of a ketone with an enantiopure tert-butanesulfinamide in the presence of a suitable Lewis acid and solvent. The chiral auxiliary, the tert-butanesulfinyl group, directs subsequent nucleophilic additions to the imine, allowing for the stereoselective synthesis of a wide array of chiral amines.[2][3][9]
Figure 1: General workflow for the synthesis of chiral N-tert-butanesulfinyl imines.
Experimental Protocols
Protocol 1: General Procedure using Titanium(IV) Ethoxide
This protocol is a widely applicable method for the synthesis of N-tert-butanesulfinyl ketimines from a variety of ketones.[6][7]
Materials:
-
Ketone (1.0 equiv)
-
(R)- or (S)-tert-butanesulfinamide (1.0 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv), (R)- or (S)-tert-butanesulfinamide (1.0 equiv), and anhydrous THF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 60-65 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from 5 to 24 hours depending on the ketone's reactivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of brine, followed by the addition of ethyl acetate.
-
Stir the resulting slurry vigorously for 30 minutes.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-tert-butanesulfinyl imine.
Protocol 2: Microwave-Assisted Synthesis
For hindered ketones or to accelerate reaction times, microwave-assisted synthesis offers an efficient alternative.[5][8]
Materials:
-
Ketone (1.0 equiv)
-
(R)- or (S)-tert-butanesulfinamide (1.0 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone (1.0 equiv), (R)- or (S)-tert-butanesulfinamide (1.0 equiv), and titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (typically 10-60 minutes). Monitor the internal pressure and temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (Steps 6-10).
Data Presentation: Synthesis of N-tert-Butanesulfinyl Ketimines
The following table summarizes the reaction outcomes for the synthesis of various N-tert-butanesulfinyl ketimines using the titanium(IV) ethoxide mediated protocol.
| Entry | Ketone | Product | Yield (%) | E/Z Ratio | Reference |
| 1 | Acetophenone | 91 | >99:1 | [6] | |
| 2 | Propiophenone | 88 | >99:1 | [6] | |
| 3 | 2-Hexanone | 85 | 5:1 | [6] | |
| 4 | 3-Pentanone | 77 | N/A | [6] | |
| 5 | Isobutyrophenone | 86 | >99:1 | [6] | |
| 6 | Cyclohexanone | 89 | N/A | [6] |
N/A: Not applicable for symmetric ketones or where only one isomer is possible.
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final chiral amine products, highlighting the central role of the N-tert-butanesulfinyl imine intermediate.
Figure 2: Synthetic pathway from ketones to chiral amines via N-tert-butanesulfinyl imines.
References
- 1. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Nucleophilic Additions to Sulfinylimines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving diastereoselectivity in nucleophilic additions to sulfinylimines.
Troubleshooting Guide: Low Diastereoselectivity
This section addresses common issues encountered during the nucleophilic addition to sulfinylimines that may lead to poor diastereoselectivity.
Question 1: My nucleophilic addition is resulting in a low diastereomeric ratio (dr). What are the primary factors I should investigate?
Answer: Low diastereoselectivity in these reactions is often influenced by a few key parameters. The first factors to consider are the solvent and the reaction temperature. The choice between a coordinating and a non-coordinating solvent can dramatically alter the stereochemical outcome, sometimes even reversing the major diastereomer formed. Additionally, lowering the reaction temperature generally leads to an increase in diastereoselectivity.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low diastereoselectivity.
Question 2: I am observing a reversal of the expected diastereoselectivity. What could be the cause?
Answer: A complete reversal of diastereoselectivity is a known phenomenon in nucleophilic additions to sulfinylimines and is almost always attributable to the choice of solvent.[1] The use of a coordinating solvent like tetrahydrofuran (THF) often leads to one diastereomer, while a non-coordinating solvent such as dichloromethane (DCM) can favor the formation of the opposite diastereomer.[1][2][3] This is due to the different transition states adopted in each solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in determining the diastereoselectivity of nucleophilic additions to sulfinylimines?
A1: The solvent plays a critical role by influencing the nature of the transition state. In non-coordinating solvents like dichloromethane (DCM) or toluene, the reaction is believed to proceed through a rigid, six-membered chair-like transition state where the metal cation of the nucleophile chelates to both the nitrogen and the sulfinyl oxygen atoms of the sulfinylimine. This is known as a chelation-controlled pathway. In coordinating solvents like tetrahydrofuran (THF), the solvent molecules compete with the sulfinyl oxygen for coordination to the metal cation. This disrupts the chelated structure, leading to a more flexible, non-chelation-controlled (or open) transition state. These different transition states present different steric environments for the incoming nucleophile, thus leading to different diastereomeric products.[4][5]
Q2: How does temperature affect the diastereoselectivity of the reaction?
A2: Generally, lower reaction temperatures lead to higher diastereoselectivity. This is because the difference in the activation energies for the formation of the two diastereomers becomes more significant at lower temperatures, thus favoring the pathway with the lower activation energy. Many protocols recommend temperatures as low as -78 °C to maximize stereocontrol.[6]
Q3: Can the structure of the nucleophile or the sulfinylimine influence the diastereoselectivity?
A3: Yes, the steric bulk of both the nucleophile and the substituents on the sulfinylimine can significantly impact the diastereoselectivity. Bulkier nucleophiles or larger substituents on the imine carbon or the sulfinyl group can enhance the steric differentiation between the two faces of the imine, leading to higher diastereomeric ratios.
Q4: When should I consider using a Lewis acid additive?
A4: The addition of a Lewis acid can be beneficial in certain cases, particularly for less reactive nucleophiles. Lewis acids can coordinate to the sulfinyl oxygen or the imine nitrogen, increasing the electrophilicity of the imine carbon. However, the effect on diastereoselectivity can be variable and may depend on the specific Lewis acid, substrate, and nucleophile. It is important to note that for highly reactive nucleophiles like Grignard reagents, the addition of a Lewis acid can sometimes lead to lower yields due to side reactions.[1]
Data Presentation
Table 1: Effect of Solvent on Diastereomeric Ratio (dr) for the Addition of Propargylmagnesium Bromide to a Fluorinated Sulfinylimine
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | THF | -78 | >95:5 |
| 2 | DCM | -48 | >5:95 |
Data extracted from a study on fluorinated aromatic sulfinyl imines.[1]
Table 2: Diastereoselectivity of Grignard Reagent Addition to an N-tert-Butanesulfinyl Imine in Different Solvents
| Entry | Grignard Reagent | Solvent | Diastereomeric Ratio (dr) |
| 1 | MeMgBr | Toluene | Low selectivity |
| 2 | MeMgBr | CH₂Cl₂ | 84:16 |
Data from a study on the addition of various organometallic reagents.
Table 3: Influence of Lewis Acid on Diastereoselectivity
| Entry | Nucleophile | Lewis Acid | Diastereomeric Ratio (dr) |
| 1 | Silyl Dienolate | BF₃·OEt₂ | >99:1 |
| 2 | Silyl Dienolate | Sc(OTf)₃ | 1: >99 |
Data from a study on Lewis acid-catalyzed additions to fluorinated sulfinylimines, demonstrating reversal of selectivity.[7]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Addition of a Grignard Reagent in a Non-Coordinating Solvent (Chelation-Controlled)
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the N-tert-butylsulfinyl imine (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the imine in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.[8]
-
Cooling: Cool the solution to -48 °C using a dry ice/acetonitrile bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at -48 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Diastereoselective Addition of an Organolithium Reagent in a Coordinating Solvent (Non-Chelation-Controlled)
-
Reaction Setup: To a solution of the N-tert-butylsulfinyl imine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere, cool the solution to -78 °C.
-
Nucleophile Addition: Add the organolithium reagent (1.2 equivalents) dropwise to the cooled solution.
-
Reaction Progression: Stir the reaction mixture at -78 °C for the time indicated by TLC analysis (typically 1-4 hours).
-
Reaction Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Aqueous Work-up: Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting sulfinamide by flash chromatography.
Mandatory Visualization
Caption: Chelation vs. Non-Chelation controlled pathways.
Caption: General experimental workflow for nucleophilic addition.
References
- 1. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Common side reactions in the synthesis of N-tert-butanesulfinyl imines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-tert-butanesulfinyl imines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of N-tert-butanesulfinyl imines can stem from several factors. The primary culprits are often incomplete reaction, product decomposition (hydrolysis), and suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: N-tert-butanesulfinyl imines, particularly ketimines, are sensitive to moisture and can hydrolyze back to the starting materials.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the Dehydrating Agent/Lewis Acid: The choice and amount of the dehydrating agent are critical.
-
For many aldehydes, CuSO₄ is effective and requires only a slight excess of the aldehyde (1.1 equiv).[2][3]
-
For sterically hindered or less reactive aldehydes and ketones, a more potent Lewis acid like Ti(OEt)₄ is often necessary.[2][3][4][5]
-
MgSO₄ can also be used, but typically requires a larger excess of the aldehyde to achieve high yields.[2][3]
-
-
Increase Reaction Time or Temperature: If the reaction is sluggish, particularly with ketones, increasing the reaction time or temperature (e.g., to 60 °C in THF when using Ti(OEt)₄) may be necessary to drive the reaction to completion.[5]
-
Purity of Starting Materials: Impurities in the aldehyde or ketone, such as the corresponding carboxylic acid (from oxidation), can interfere with the reaction. Ensure the purity of your starting materials before use.
2. I am observing the formation of a significant amount of a white precipitate that is difficult to filter. What is it and how can I manage it?
This white precipitate is likely titanium dioxide (TiO₂), a common byproduct when using titanium(IV) alkoxides like Ti(OEt)₄ or Ti(OiPr)₄ as the Lewis acid catalyst and dehydrating agent. While effective for the condensation, the resulting TiO₂ can be gelatinous and slow to filter, complicating the workup.
Troubleshooting Steps:
-
Alternative Lewis Acids: If filtration of TiO₂ is a persistent issue, consider using alternative Lewis acids that do not produce insoluble byproducts, such as CuSO₄ or MgSO₄, if they are suitable for your specific substrate.[2][3][6]
-
Filtration Aid: Use a filter aid such as Celite® to improve the filtration of finely dispersed TiO₂.
-
Centrifugation: For small-scale reactions, centrifugation followed by decantation of the supernatant can be an effective way to separate the product from the TiO₂ precipitate.
-
Solvent Choice: The choice of solvent can influence the physical properties of the TiO₂ precipitate. Experimenting with different anhydrous solvents might yield a more easily filterable solid.
3. My purified product appears to be a mixture of isomers. How can I control the stereochemistry?
For N-tert-butanesulfinyl ketimines derived from unsymmetrical ketones, the formation of E/Z isomers is possible.
Control Measures:
-
Thermodynamic Control: In most cases, the reaction is under thermodynamic control, and the more stable E isomer is predominantly formed, especially when there is a significant steric difference between the two substituents on the ketone.[3][7] For many common ketones, high E/Z ratios are observed.[3]
-
Reaction Conditions: Allowing the reaction to stir for a longer period at a slightly elevated temperature can help to equilibrate the mixture to the more stable isomer.
-
Chiral Integrity: Racemization of the chiral center on the tert-butanesulfinyl group is generally not a significant issue under standard condensation conditions. Modern protocols are designed to be racemization-free.
4. My N-tert-butanesulfinyl imine product seems to be decomposing during purification or storage. What are the best practices for handling and storing these compounds?
N-tert-butanesulfinyl imines are susceptible to hydrolysis, which cleaves the imine bond to regenerate the aldehyde/ketone and tert-butanesulfinamide.[1]
Handling and Storage Recommendations:
-
Purification: When performing column chromatography, use a non-polar eluent system and work quickly to minimize contact time with the silica gel, which can be slightly acidic and contain water.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended) in a tightly sealed container.[2]
-
Avoid Protic Solvents: During workup and handling, avoid the use of protic solvents unless they are part of a subsequent reaction step.
Quantitative Data Summary
Table 1: Comparison of Lewis Acids for the Synthesis of N-tert-Butanesulfinyl Aldimines
| Lewis Acid | Aldehyde (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| MgSO₄ | Excess | CH₂Cl₂ | 23 | 84-96 | [2][3] |
| CuSO₄ | 1.1 | CH₂Cl₂ | 23 | 81-90 | [2][3] |
| Ti(OEt)₄ | 1.1 | THF | 23 | ~82 (for pivaldehyde) | [2][3] |
Table 2: Synthesis of N-tert-Butanesulfinyl Ketimines using Ti(OEt)₄
| Ketone | Solvent | Temperature (°C) | Typical Yield (%) | E/Z Ratio | Reference |
| Acetophenone | THF | 60-75 | >95 | Single Isomer | [8] |
| 2-Hexanone | THF | 60-75 | 77 | 5:1 | [3][8] |
| Isopropyl n-butyl ketone | THF | 60-75 | 77 | Single Isomer | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines using CuSO₄
-
To a round-bottom flask charged with a magnetic stir bar, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).
-
Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the sulfinamide.
-
Add anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv).
-
Add the aldehyde (1.1 equiv) dropwise to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄.
-
Wash the filter cake with anhydrous CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl aldimine.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Synthesis of N-tert-Butanesulfinyl Ketimines using Ti(OEt)₄
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF).
-
Add the ketone (1.1 equiv).
-
Add titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-75 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution while stirring vigorously.
-
Filter the resulting suspension through a pad of Celite® to remove the titanium dioxide byproduct.
-
Wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of N-tert-butanesulfinyl imines.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 6. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]
Technical Support Center: Purification of N-tert-butanesulfinyl Amine Derivatives
Welcome to the technical support center for the purification of N-tert-butanesulfinyl amine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these versatile chiral intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-tert-butanesulfinyl amine derivatives?
A1: The primary methods for purifying N-tert-butanesulfinyl amine derivatives are flash column chromatography and crystallization. Flash chromatography is highly effective for separating the desired product from starting materials and byproducts.[1] Crystallization is particularly useful for obtaining highly pure material, especially after the removal of the tert-butanesulfinyl group, where the resulting amine hydrochloride salt often crystallizes readily.[2][3]
Q2: I am having trouble removing unreacted tert-butanesulfinamide from my product. What should I do?
A2: Unreacted tert-butanesulfinamide can sometimes be challenging to separate from the desired product due to similar polarities. Careful selection of the solvent system for flash chromatography is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. If the product is sufficiently non-polar, washing the crude mixture with a dilute acid solution can help to remove the more basic tert-butanesulfinamide, though care must be taken to avoid cleavage of the product's sulfinyl group.
Q3: My purified N-tert-butanesulfinyl amine derivative is an oil and will not crystallize. How can I obtain a solid product?
A3: If the N-tert-butanesulfinyl amine derivative itself is an oil, it may be inherently non-crystalline. In such cases, purification by flash column chromatography is the most appropriate method. If a solid is desired for ease of handling or for subsequent reactions, converting the amine to a stable salt (after deprotection) is a common strategy. For example, treatment with HCl in an appropriate solvent often yields a crystalline hydrochloride salt.[1][2]
Q4: How can I confirm the purity and diastereomeric ratio of my product?
A4: The purity of N-tert-butanesulfinyl amine derivatives can be assessed by High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5] Chiral HPLC is often used to determine the enantiomeric or diastereomeric excess.[2] ¹H NMR can also be used to determine the diastereomeric ratio by integrating signals that are distinct for each diastereomer.
Troubleshooting Guides
Problem 1: Poor Separation of Diastereomers by Flash Column Chromatography
Symptoms:
-
Co-elution of diastereomers.
-
Broad peaks and poor resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Perform a thorough screen of solvent systems using Thin Layer Chromatography (TLC). Test various ratios of common eluents like ethyl acetate/hexanes and dichloromethane/methanol. The goal is to maximize the difference in Rf values between the two diastereomers.[6] |
| Isocratic Elution is Insufficient | Switch to a shallow gradient elution. A slow increase in the polar solvent concentration can often resolve closely eluting compounds. |
| Normal Phase Ineffective | If normal phase chromatography on silica gel fails, consider using reversed-phase chromatography with a C18 stationary phase.[4] This offers a different selectivity that may resolve the diastereomers. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.[6] |
| Poor Column Packing | Ensure the column is packed uniformly to prevent channeling. A slurry packing method is often recommended.[6] |
Problem 2: Product Streaking or Tailing on Silica Gel Column
Symptoms:
-
The product elutes over many fractions with a "tail".
-
Poor peak shape.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Acidic Nature of Silica Gel | The amine functionality of the product can interact strongly with the acidic silanol groups on the silica surface. |
| Solution | Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent to neutralize the acidic sites and improve peak shape.[7] |
Problem 3: Difficulty with Product Isolation After Workup
Symptoms:
-
Formation of emulsions during aqueous extraction.
-
Low recovery of the product from the organic phase.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Emulsion Formation | Add brine (saturated aqueous NaCl solution) to the aqueous layer to break up emulsions. Gentle swirling instead of vigorous shaking during extraction can also help. |
| Product is Partially Water-Soluble | If the product has significant polarity, it may partition into the aqueous layer. Perform multiple extractions with the organic solvent to maximize recovery. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Sample Preparation: Dissolve the crude N-tert-butanesulfinyl amine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the determined solvent system, starting with a low polarity. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deprotection and Crystallization of the Amine Hydrochloride Salt
-
Dissolution: Dissolve the purified N-tert-butanesulfinyl amine derivative in a suitable solvent such as methanol or cyclopentyl methyl ether (CPME).[2]
-
Acidification: Add a solution of HCl (e.g., 4 N in dioxane or HCl in CPME) to the stirred solution at room temperature.[1][2]
-
Precipitation: Stir the mixture for 30-60 minutes. The amine hydrochloride salt will often precipitate out of the solution. Diethyl ether can be added to facilitate precipitation.[1]
-
Isolation: Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain the pure amine salt.[1][2]
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography
| Compound Polarity | Starting Solvent System (v/v) | Notes |
| Non-polar | 5-10% Ethyl Acetate in Hexanes | Increase ethyl acetate concentration slowly. |
| Moderately Polar | 20-40% Ethyl Acetate in Hexanes | May benefit from a shallow gradient. |
| Polar | 5-10% Methanol in Dichloromethane | For highly polar compounds. |
| Basic Amines | Add 0.5-2% Triethylamine | To prevent streaking on the column. |
Table 2: Representative Yields and Purity
| Purification Method | Typical Yield | Typical Purity (Diastereomeric Ratio) | Reference |
| Flash Chromatography | 70-95% | >95% (often >95:5 dr) | [8] |
| Crystallization (as HCl salt) | 85-99% | >99% | [2] |
| Recycling of Auxiliary | 67-97% | >99% ee | [2][3] |
Visualizations
Caption: General workflow for the purification of N-tert-butanesulfinyl amine derivatives.
Caption: Decision tree for troubleshooting poor separation of diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the cleavage of the sulfinyl group.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cleavage of the sulfinyl group. It is designed for researchers, scientists, and professionals in drug development who are working with sulfinyl-containing compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of sulfinyl groups and provides systematic approaches to resolving them.
Issue 1: Incomplete or Slow Reaction
Possible Causes:
-
Insufficiently reactive cleavage reagent: The chosen reagent may not be potent enough for the specific sulfinyl group or substrate.
-
Suboptimal reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Steric hindrance: Bulky groups near the sulfinyl moiety can impede reagent access.
-
Poor solvent choice: The solvent may not adequately dissolve the substrate or the reagent, or it may not be suitable for the reaction mechanism.
Troubleshooting Steps:
-
Reagent Selection:
-
For sulfinamides, consider stronger nucleophiles or reductive cleavage agents. Thiolates are often effective for the cleavage of Ns (nitrobenzenesulfonyl) groups.[1]
-
For sulfoxides, reductive methods using agents like SmI2 or Mg/MeOH can be effective.[1][2]
-
If acidic conditions are tolerated, strong acids like trifluoromethanesulfonic acid can be used for certain sulfonamides.[3][4]
-
-
Reaction Conditions:
-
Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.
-
If solubility is an issue, screen a range of solvents with varying polarities.
-
Increase the concentration of the cleavage reagent.
-
-
Catalyst/Additive:
-
For certain reactions, the addition of a catalyst may be beneficial. For example, copper salts have been used to catalyze the esterification of sulfonyl hydrazides.[5]
-
Issue 2: Undesired Side Reactions or Product Degradation
Possible Causes:
-
Harsh reaction conditions: High temperatures or highly reactive reagents can lead to the degradation of sensitive functional groups on the substrate.
-
Wrong cleavage chemistry: The chosen method may not be compatible with other functional groups present in the molecule.
-
Presence of scavengers: In peptide synthesis, the absence of appropriate scavengers during TFA cleavage can lead to side reactions with sensitive residues like tryptophan or methionine.[6]
Troubleshooting Steps:
-
Milder Conditions:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Use a less reactive but more selective cleavage reagent. For instance, for nosyl groups, thiophenol with a mild base is a standard method.[2]
-
-
Protecting Group Strategy:
-
If other functional groups are not stable, consider a different sulfinyl-based protecting group that can be cleaved under milder, orthogonal conditions. The 2,4-dinitrobenzenesulfinyl group can be removed under mild conditions using thiols.[7]
-
-
Use of Scavengers:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving a sulfinyl group?
A1: The most common methods for sulfinyl group cleavage can be broadly categorized as:
-
Reductive Cleavage: This involves the use of reducing agents to break the carbon-sulfur or nitrogen-sulfur bond. Common reagents include samarium(II) iodide (SmI2), magnesium in methanol (Mg/MeOH), and sodium amalgam.[1][2][9] This method is often used for sulfoxides and sulfones.
-
Acidic Hydrolysis: Strong acids can be used to hydrolyze sulfonamides. Trifluoromethanesulfonic acid is an effective reagent for the deprotection of N-arylsulfonamides.[3][4] However, this method is not suitable for acid-labile substrates.
-
Nucleophilic Cleavage: This is particularly common for sulfonamides used as protecting groups for amines, such as the nosyl (Ns) group. Nucleophiles like thiophenol in the presence of a base are used to cleave the S-N bond.[1]
Q2: How do I choose the right cleavage conditions for my specific substrate?
A2: The choice of cleavage conditions depends on several factors:
-
The nature of the sulfinyl group: Different sulfinyl derivatives (sulfoxides, sulfinamides, sulfinates) have varying stabilities and reactivities.
-
The overall molecular structure: The presence of other functional groups will dictate the compatibility of the cleavage conditions. A functional group tolerance table for common cleavage reagents can be a helpful guide.
-
Stability of your compound: If your molecule is sensitive to strong acids or bases, you should opt for milder, neutral conditions. Reductive cleavage methods are often performed under neutral or mildly acidic conditions.
Q3: My reaction is complete, but I am having trouble with the work-up and purification. What are some common issues?
A3: Work-up and purification challenges after sulfinyl group cleavage often stem from the byproducts of the reaction.
-
Sulfur-containing byproducts: The cleaved sulfinyl group will form byproducts (e.g., sulfonic acids, disulfides) that can be difficult to separate from the desired product due to similar polarities.
-
Reagent-derived impurities: Excess cleavage reagent and its byproducts can also complicate purification.
-
Tips for purification:
-
Aqueous washes: Acidic or basic washes can help remove corresponding basic or acidic impurities.
-
Chromatography: Careful selection of the stationary and mobile phases for column chromatography is crucial. Sometimes, a sequence of different chromatography techniques (e.g., normal phase followed by reverse phase) may be necessary.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
-
Q4: Can the sulfinyl group be used as a protecting group? If so, what are the advantages?
A4: Yes, sulfonyl groups, in particular, are widely used as protecting groups for amines.[1] Common examples include the tosyl (Ts), mesyl (Ms), and nosyl (Ns) groups.
-
Advantages:
-
Stability: Sulfonamides are generally very stable to a wide range of reaction conditions, including strongly acidic and basic media.[1]
-
Reduced Basicity: They significantly decrease the nucleophilicity and basicity of the protected amine.[1]
-
Orthogonal Deprotection: Groups like the nosyl (Ns) group can be removed under specific nucleophilic conditions that are orthogonal to many other protecting groups used in organic synthesis.[1]
-
Quantitative Data Summary
Table 1: Comparison of Reagents for Sulfonyl Group Cleavage from Amines
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Tosyl (Ts) | Mg/MeOH | Methanol | 50 | 4-12 | 70-95 | [1][2] |
| Nosyl (Ns) | Thiophenol, K2CO3 | DMF | Room Temp | 1-3 | 85-98 | [2] |
| Sulfonamide | Trifluoromethanesulfonic acid | Dichloromethane | 0 - Room Temp | 1-5 | 60-90 | [3] |
| Sulfonamide | SmI2 | THF | Room Temp | 0.5-2 | 75-95 | [2][4] |
Table 2: Conditions for Reductive Cleavage of Sulfoxides
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Alkyl aryl sulfoxide | SmI2/HMPA | THF | Room Temp | 1-3 | 80-95 | [9] |
| β-Hydroxy sulfone | Sodium amalgam | Methanol | 0 - Room Temp | 2-6 | 70-90 | [9] |
Experimental Protocols
Protocol 1: Cleavage of a Nosyl (Ns) Protecting Group from an Amine using Thiophenol
-
Dissolve the Substrate: Dissolve the Ns-protected amine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Add Reagents: To the stirred solution, add potassium carbonate (K2CO3, 3 equivalents) followed by the dropwise addition of thiophenol (2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cleavage of a Tosyl (Ts) Group using Magnesium and Methanol
-
Prepare the Reaction Mixture: To a solution of the tosyl-protected compound (1 equivalent) in anhydrous methanol, add magnesium turnings (10 equivalents).
-
Initiate the Reaction: The reaction can be initiated by gentle heating or sonication.
-
Reaction Monitoring: Stir the reaction mixture at 50°C and monitor its progress by TLC or LC-MS. The reaction may take 4-12 hours to complete.
-
Work-up: After the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the excess magnesium has dissolved.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete sulfinyl group cleavage.
Caption: Decision tree for selecting a sulfinyl group cleavage method.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in the synthesis of chiral amines with Ellman's auxiliary.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral amines using Ellman's auxiliary (tert-butanesulfinamide).
I. Frequently Asked Questions (FAQs)
Q1: What is Ellman's auxiliary and why is it used in chiral amine synthesis?
A1: Ellman's auxiliary, or tert-butanesulfinamide, is a chiral organosulfur compound widely used in asymmetric synthesis.[1][2] It serves as a chiral ammonia equivalent, enabling the stereoselective preparation of chiral amines, which are crucial components in many pharmaceuticals and natural products.[2][3][4] The key advantages of using this auxiliary include:
-
High Diastereoselectivity: The chiral sulfinyl group effectively directs nucleophilic attack on the imine carbon, leading to high diastereoselectivity.[5]
-
Broad Scope: The methodology is applicable to a wide range of aldehydes, ketones, and nucleophiles.[5]
-
Mild Cleavage Conditions: The auxiliary can be removed under mild acidic conditions, which is compatible with many functional groups.[2][5]
Q2: What is the general workflow for synthesizing a chiral amine using Ellman's auxiliary?
A2: The synthesis typically involves three main steps:
-
Condensation: Reaction of tert-butanesulfinamide with an aldehyde or ketone to form an N-sulfinyl imine.[4][6]
-
Diastereoselective Addition: Addition of a nucleophile (e.g., a Grignard reagent) to the N-sulfinyl imine.[1][4][6]
-
Cleavage: Removal of the tert-butanesulfinyl group with acid to yield the chiral primary amine.[1][4][6]
A general workflow is depicted in the diagram below.
Caption: General workflow for asymmetric amine synthesis.
Q3: Can the Ellman's auxiliary be recycled?
A3: Yes, a practical process for recycling the tert-butanesulfinyl group has been developed. Treatment of the N-tert-butanesulfinyl amine with HCl in a suitable solvent like cyclopentyl methyl ether converts the auxiliary to tert-butanesulfinyl chloride.[7] This can then be treated with aqueous ammonia to recover the tert-butanesulfinamide in high yield.[7][8]
II. Troubleshooting Guides
Problem 1: Low Yield in the Condensation Step (Imine Formation)
Q: I am observing low yields when condensing tert-butanesulfinamide with my aldehyde/ketone. What are the common causes and how can I improve the yield?
A: Low yields in the condensation step are often due to incomplete reaction, side reactions, or decomposition of the product. Here are some troubleshooting steps:
-
Choice of Dehydrating Agent: The condensation reaction requires the removal of water. The choice of dehydrating agent is crucial.
-
Reaction Time and Temperature:
-
Purity of Reagents and Solvents: Ensure that the aldehyde/ketone, tert-butanesulfinamide, and solvent are anhydrous. The presence of water will hinder the reaction.
-
Stoichiometry: A slight excess of the aldehyde or ketone (1.1-1.5 equivalents) can be used to drive the reaction to completion, especially with MgSO₄.[2][9]
Troubleshooting Workflow for Low Condensation Yields
Caption: Troubleshooting low condensation yields.
Problem 2: Low Diastereoselectivity in the Nucleophilic Addition Step
Q: The diastereomeric ratio (d.r.) of my product is low after the Grignard addition. How can I improve the diastereoselectivity?
A: Low diastereoselectivity is a common issue and can be influenced by several factors. The stereochemical outcome is often rationalized by a Zimmerman-Traxler-like six-membered ring transition state.[11]
-
Reaction Temperature: Lowering the reaction temperature is crucial for maximizing diastereoselectivity. Additions are typically performed at -78 °C or -48 °C.[5]
-
Solvent: The choice of solvent can significantly impact the transition state.
-
Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often optimal for Grignard additions as they favor the closed, chelated transition state that leads to high diastereoselectivity.[10][11][12]
-
Coordinating solvents like THF or Et₂O can sometimes lead to reduced stereoselectivity by competing for coordination to the magnesium ion, potentially favoring an open transition state.[10][12]
-
-
Nucleophile: The nature of the organometallic reagent is important.
Quantitative Data: Solvent Effects on Diastereoselectivity
| Aldehyde (R1) | Grignard Reagent (R2MgBr) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Ph | EtMgBr | CH₂Cl₂ | -48 | 96:4 | 100 |
| Ph | EtMgBr | THF | -78 | 89:11 | 98 |
| i-Pr | PhMgBr | CH₂Cl₂ | -48 | 97:3 | 93 |
| i-Pr | PhMgBr | THF | -78 | 92:8 | 91 |
Data is representative and compiled from typical results in the literature.[10]
Problem 3: Difficulty with the Cleavage of the Auxiliary
Q: I am having trouble removing the tert-butanesulfinyl group, or my desired amine product is degrading. What are the best conditions for cleavage?
A: The cleavage of the tert-butanesulfinyl group is typically achieved with a strong acid. However, the conditions need to be carefully chosen to avoid side reactions or degradation of the product.
-
Standard Conditions: The most common method is treatment with a stoichiometric amount of HCl in a protic solvent like methanol or ethanol, or in an ethereal solvent like diethyl ether or dioxane.[2][5] The reaction is usually fast at room temperature (30-60 minutes).
-
Acid-Sensitive Substrates: If your product contains acid-sensitive functional groups, standard HCl cleavage may not be suitable.
-
Milder acidic conditions can sometimes be employed, but may be less effective.
-
Alternative, non-acidic deprotection methods have been developed, such as using iodine, which may be compatible with acid-sensitive moieties.[6]
-
-
Isolation of the Amine: The product of the cleavage is the amine hydrochloride salt, which often precipitates from the reaction mixture.[2] To obtain the free amine, a basic workup (e.g., with NaHCO₃ or NaOH solution) is required.[5] Be aware that if the workup is not performed correctly, the free amine can potentially react with any remaining activated sulfinyl species.[13]
III. Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine from an Aldehyde
-
To a solution of (R)- or (S)-tert-butanesulfinamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.5 M), add the aldehyde (1.1-1.2 equiv).
-
Add anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv) as a dehydrating agent.
-
Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄, and wash the pad with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which is often pure enough for the next step.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
-
Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) under an inert atmosphere.
-
Cool the solution to -48 °C (a dry ice/acetonitrile bath) or -78 °C (a dry ice/acetone bath).
-
Slowly add the Grignard reagent (1.5 equiv, as a solution in THF or Et₂O) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-tert-butanesulfinyl amine by flash column chromatography on silica gel.
Protocol 3: Acidic Cleavage of the N-Sulfinyl Group
-
Dissolve the purified N-tert-butanesulfinyl amine (1.0 equiv) in methanol (0.2 M).
-
Add a solution of HCl in dioxane (e.g., 4 M, 2.0-3.0 equiv) at room temperature.
-
Stir the mixture for 30-60 minutes. The amine hydrochloride salt may precipitate.
-
Concentrate the reaction mixture under reduced pressure.
-
To isolate the free amine, dissolve the residue in CH₂Cl₂ and neutralize by washing with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral amine.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Purification Strategies for Reactions Utilizing (S)-(-)-tert-Butylsulfinamide
Welcome to the technical support center for the purification of compounds synthesized using (S)-(-)-tert-Butylsulfinamide, a widely utilized chiral auxiliary in asymmetric synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted this compound and related byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The three primary methods for removing unreacted this compound from a reaction mixture are:
-
Acidic Workup: This involves treating the reaction mixture with an acid, typically hydrochloric acid (HCl), to protonate the desired amine product, causing it to precipitate as a hydrochloride salt. The salt can then be separated by filtration.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is a versatile method that can be optimized for a wide range of products.
-
Recrystallization: This purification technique relies on the differential solubility of the desired product and impurities in a particular solvent or solvent system.
Q2: How do I choose the best purification method for my specific compound?
A2: The choice of purification method depends on several factors, including the properties of your desired product (e.g., stability, solubility, and polarity), the scale of your reaction, and the available laboratory equipment. A decision-making workflow is provided below to guide your selection process.
Q3: Can the this compound auxiliary be recovered and recycled?
A3: Yes, the tert-butylsulfinyl group can be recovered. After acidic workup with HCl, the auxiliary is converted to (±)-tert-butylsulfinyl chloride in the filtrate. This can be treated with ammonia to regenerate the racemic tert-butylsulfinamide.[1][2][3][4] More elaborate procedures involving trapping the sulfinyl chloride with a chiral alcohol can be employed to recover the enantiopure auxiliary.[1]
Method Selection Workflow
This workflow can help you decide on the most appropriate purification strategy for your reaction mixture.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Method 1: Acidic Workup
This method is most effective for primary and secondary amine products that are stable to acidic conditions. The amine is protonated by the acid and precipitates as the hydrochloride salt, which can be isolated by filtration.[5]
Experimental Protocol:
-
Cool the reaction mixture in an appropriate solvent (e.g., methanol, diethyl ether, or cyclopentyl methyl ether) to 0 °C.[2]
-
Slowly add a solution of hydrochloric acid (e.g., 2.0 M in diethyl ether or 4.0 M in dioxane) to the stirred reaction mixture.
-
Observe the precipitation of the amine hydrochloride salt.
-
Continue stirring for a specified time (e.g., 1 hour) to ensure complete precipitation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with cold solvent to remove any residual sulfinamide.
-
The filtrate contains the unreacted this compound.
-
The free amine can be obtained by neutralizing the hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent.
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete precipitation of the amine salt. | The amine salt is soluble in the reaction solvent. / Insufficient acid was added. | Try a different solvent in which the amine hydrochloride is less soluble (e.g., diethyl ether). / Add additional acid and monitor the pH. |
| The desired product is not stable to strong acid. | The product contains acid-labile functional groups. | Consider using a milder acidic wash or opt for an alternative purification method like column chromatography or recrystallization. |
| Low recovery of the free amine after neutralization. | The free amine is water-soluble. / Incomplete extraction. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine. / Increase the number of extractions with the organic solvent. |
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating the desired product from unreacted sulfinamide, especially for compounds that are not amines or are acid-sensitive.
Experimental Protocol:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for many amine products is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[6][7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Issue | Possible Cause | Troubleshooting Steps |
| Product streaks or tails on the TLC plate and column. | The basic amine product is interacting with the acidic silica gel.[8][9] | Add a small amount (0.1-2%) of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent.[6][7][8] |
| Product co-elutes with the sulfinamide. | The polarity of the product and the sulfinamide are too similar in the chosen solvent system. | Try a different solvent system with different polarity. / Consider using an alternative stationary phase, such as alumina or amine-functionalized silica, which can offer different selectivity for basic compounds.[9] |
| Low product recovery from the column. | The product is irreversibly adsorbed onto the silica gel. | Use a more polar eluent or add a basic modifier as described above. / Consider using a less acidic stationary phase like alumina. |
Quantitative Data: Column Chromatography
| Product Type | Solvent System | Yield (%) | Reference |
| N-tert-butylsulfinamide | EtOAc:hexane (1:5) | 60 | [10] |
| N-tert-butylsulfinamide | EtOAc:hexane (1:3) | 91 | [10] |
| N-tert-butylsulfinamide | EtOAc:hexane (1:4) | 42-81 | [10] |
| Chiral Amine HCl Salt | - | 79-100 | [11] |
Method 3: Recrystallization
Recrystallization is an effective method for purifying solid products. The principle is to dissolve the crude material in a hot solvent and allow it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature, while the sulfinamide remains soluble at all temperatures or is insoluble even at high temperatures. Common solvent systems include heptanes/ethyl acetate, methanol/water, and acetone/water.[12]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not saturated. / The product is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. / Choose a less polar solvent or a mixed solvent system where the product is less soluble at room temperature. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. / The product is impure. | Use a lower-boiling solvent. / Try to purify the product by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| The sulfinamide co-crystallizes with the product. | The sulfinamide has similar solubility properties to the product in the chosen solvent. | Experiment with different solvents or solvent mixtures to find a system with better differential solubility. |
Logical Relationships of Purification Steps
The following diagram illustrates the general sequence of steps involved in the purification of a chiral amine after a reaction using this compound.
Caption: General workflow from reaction to purified chiral amine.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 6. Chromatography [chem.rochester.edu]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. biotage.com [biotage.com]
- 10. rsc.org [rsc.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reddit - The heart of the internet [reddit.com]
Addressing epimerization at the newly formed stereocenter.
Welcome to the Technical Support Center for Stereocenter Integrity. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing epimerization at newly formed stereocenters. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your synthetic endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments where control of a new stereocenter is critical.
Frequently Asked Questions
Q1: What is epimerization and why is it a significant concern in stereoselective synthesis?
A1: Epimerization is a chemical process that results in a change in the configuration at a single stereocenter in a molecule containing multiple stereocenters. This leads to the formation of a diastereomer of the starting material, known as an epimer.[1][2] This is a major concern in drug development and manufacturing because different epimers can have distinct pharmacological and toxicological profiles. The presence of an undesired epimer can reduce the therapeutic efficacy of a drug and introduce potential safety risks, making its control a critical aspect of process chemistry.
Q2: Which functional groups are most susceptible to epimerization?
A2: Stereocenters adjacent to carbonyl groups (alpha-carbons) are particularly prone to epimerization, especially if the alpha-carbon has an abstractable proton.[1] This is common in reactions involving amino acids, ketones, aldehydes, and esters. The acidity of the alpha-proton is a key factor; for instance, the alpha-proton of a phenylglycine residue is more acidic and thus more susceptible to abstraction and subsequent epimerization.[3]
Q3: What are the primary factors that induce epimerization during a chemical reaction?
A3: Several factors can induce epimerization, including:
-
Base: Strong bases or even mild bases can abstract an acidic proton at a stereocenter, leading to a planar enolate or similar intermediate, which can be non-stereoselectively protonated.[2][3]
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for epimerization to occur.[2][4]
-
Solvent: Polar, protic solvents can facilitate proton exchange and stabilize charged intermediates that may lead to epimerization. Aprotic, non-polar solvents are often preferred.
-
Reaction Time: Prolonged exposure to conditions that can cause epimerization increases the likelihood of its occurrence.
-
Coupling Reagents: In peptide synthesis, the choice of coupling reagent can significantly impact the degree of epimerization.
Troubleshooting Common Scenarios
Problem: I am observing significant epimerization in my aldol reaction.
-
Potential Cause: The reaction conditions (base, temperature, solvent) are promoting the retro-aldol reaction and re-addition, leading to a thermodynamic mixture of diastereomers.
-
Recommended Solutions:
-
Use a milder, sterically hindered base: Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures can favor the kinetic enolate and reduce equilibration.[2]
-
Lower the reaction temperature: Performing the reaction at cryogenic temperatures (e.g., -78 °C) can trap the kinetic product and prevent epimerization.[2]
-
Choose an aprotic solvent: Solvents like tetrahydrofuran (THF) or toluene are less likely to facilitate proton exchange compared to protic solvents.[1][2]
-
Employ a chiral auxiliary: Chiral oxazolidinones can provide high levels of diastereoselectivity in aldol reactions.
-
Problem: My glycosylation reaction is yielding a mixture of anomers.
-
Potential Cause: The reaction is proceeding through a mixture of SN1 and SN2 pathways, or the oxocarbenium ion intermediate is not effectively shielded on one face.
-
Recommended Solutions:
-
Utilize a participating neighboring group: An acyl group (e.g., acetyl or benzoyl) at the C-2 position of the glycosyl donor can form a cyclic intermediate that blocks one face, leading to the formation of the 1,2-trans product.[5]
-
Optimize the solvent: Ethereal solvents can favor the formation of 1,2-cis glycosides.[6][7]
-
Vary the promoter/catalyst: The choice of activator (e.g., TMSOTf, BF3·OEt2) can significantly influence the stereochemical outcome.
-
Modify protecting groups on the acceptor: The steric and electronic properties of the protecting groups on the glycosyl acceptor can influence its nucleophilicity and the stereoselectivity of the reaction.
-
Problem: I am detecting the epimeric form of my peptide after synthesis and purification.
-
Potential Cause: Epimerization may be occurring during the coupling steps or during workup and purification under acidic or basic conditions.
-
Recommended Solutions:
-
Optimize coupling conditions: Use coupling reagents known to suppress epimerization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt). The addition of copper(II) salts has also been shown to suppress epimerization.
-
Control the base: Use a hindered, non-nucleophilic base in a stoichiometric amount.
-
Purification conditions: If using silica gel chromatography, consider neutralizing the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase) to avoid on-column epimerization.[1] Alternatively, use a different stationary phase like neutral alumina.
-
Data Presentation: Controlling Diastereoselectivity
The following tables summarize quantitative data on the effect of various reaction parameters on the diastereomeric ratio (d.r.) of products.
Table 1: Effect of Reducing Agent and Temperature on the Diastereoselective Reduction of a Ketone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH4 | Methanol | 0 | 3:1 |
| 2 | NaBH4 | Methanol | -78 | 5:1 |
| 3 | L-Selectride® | THF | -78 | 15:1 |
| 4 | CBS Reagent | THF | -78 | >20:1 |
Data is illustrative and based on general trends in diastereoselective reductions.[1]
Table 2: Influence of C-2 Protecting Group in Glycosylation
| Glycosyl Donor (C-2 Substituent) | Glycosyl Acceptor | Promoter | Solvent | Anomeric Ratio (α:β) |
| Benzyl (non-participating) | Primary Alcohol | TMSOTf | CH2Cl2 | 1:1 |
| Acetyl (participating) | Primary Alcohol | TMSOTf | CH2Cl2 | 1:10 |
| Benzoyl (participating) | Primary Alcohol | TMSOTf | CH2Cl2 | 1:>20 |
Data is illustrative and based on the principle of neighboring group participation.
Table 3: Effect of Base on Epimerization in Peptide Coupling
| Coupling Reagent | Base | Solvent | % Epimer |
| HBTU | DIEA | DMF | 15.2 |
| HBTU | 2,4,6-Collidine | DMF | 3.5 |
| HATU | DIEA | DMF | 5.8 |
| HATU | 2,4,6-Collidine | DMF | 1.1 |
Data adapted from studies on the coupling of Fmoc-Ser(tBu)-OH.
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using a Boron Enolate
This protocol describes a general procedure for the diastereoselective aldol reaction of a ketone with an aldehyde mediated by dicyclohexylboron chloride to favor the syn-aldol product.
Materials:
-
Ketone (1.0 eq)
-
Aldehyde (1.2 eq)
-
Dicyclohexylboron chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous diethyl ether
-
Methanol
-
30% Hydrogen peroxide
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the ketone and anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add dicyclohexylboron chloride, followed by the dropwise addition of triethylamine.
-
Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of methanol.
-
Add a 1:1 mixture of methanol and 30% hydrogen peroxide, and stir vigorously for 1 hour.
-
Dilute with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the diastereomeric ratio by 1H NMR spectroscopy or chiral HPLC.
Protocol 2: Stereoselective 1,2-cis-Glycosylation
This protocol outlines a general method for achieving 1,2-cis-glycosylation using a glycosyl donor with a non-participating group at C-2.
Materials:
-
Glycosyl donor (with a non-participating group, e.g., benzyl ether, at C-2) (1.0 eq)
-
Glycosyl acceptor (1.5 eq)
-
Activator (e.g., N-Iodosuccinimide (NIS) and triflic acid (TfOH))
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor, glycosyl acceptor, and anhydrous DCM under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -40 °C).
-
Add the activator (e.g., NIS) to the mixture.
-
Slowly add a catalytic amount of TfOH.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Filter the mixture through Celite and wash the filtrate with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the anomeric ratio by 1H NMR spectroscopy.
Visualizations
Caption: Mechanism of base-catalyzed epimerization at a stereocenter alpha to a carbonyl group.
Caption: A decision tree for troubleshooting common causes of epimerization.
Caption: Strategic selection of protecting groups for stereoselective glycosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of reactions involving (S)-(-)-tert-Butylsulfinamide.
Welcome to the technical support center for reactions involving (S)-(-)-tert-Butylsulfinamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during the scale-up of these critical asymmetric syntheses.
Troubleshooting Guides & FAQs
This section addresses specific issues that can arise during the scale-up of reactions involving this compound, from the formation of N-tert-butanesulfinyl imines to their subsequent diastereoselective additions and deprotection.
Issue 1: Low Yield or Incomplete Conversion during N-tert-Butanesulfinyl Imine Formation
Q1: We are observing low yields and significant amounts of unreacted aldehyde/ketone and this compound when scaling up the imine formation. What are the likely causes and solutions?
A1: Incomplete water removal is the most common culprit at larger scales. The condensation reaction to form the N-tert-butanesulfinyl imine is an equilibrium process, and efficient removal of the water byproduct is crucial to drive the reaction to completion.
-
Cause 1: Inefficient Dehydrating Agent. While MgSO₄ is often used at the lab scale, it may not be efficient enough for larger volumes.
-
Solution: For a more robust and scalable process, consider using stronger Lewis acidic dehydrating agents like anhydrous CuSO₄ or titanium(IV) ethoxide (Ti(OEt)₄).[1][2] CuSO₄ is particularly effective for a wide range of aldehydes, while Ti(OEt)₄ is recommended for less reactive ketones and sterically hindered aldehydes.[1][2][3]
-
-
Cause 2: Inadequate Mixing. On a larger scale, ensuring homogeneous mixing of the reactants and the dehydrating agent is more challenging.
-
Solution: Implement overhead stirring and ensure the reactor is appropriately baffled to create sufficient turbulence for effective mixing. Monitor the reaction for any "dead spots" where reagents may not be well-dispersated.
-
-
Cause 3: Reaction Temperature. While many condensations are run at room temperature, less reactive substrates may require heating.
-
Solution: For challenging ketones, heating the reaction mixture when using Ti(OEt)₄ can significantly improve the reaction rate and yield.[3] However, be mindful of the thermal stability of the sulfinamide (see Issue 3).
-
Quantitative Comparison of Dehydrating Agents for Imine Formation:
| Dehydrating Agent | Aldehyde/Ketone Substrate | Scale | Yield (%) | Reference |
| MgSO₄ | Various Aldehydes | Lab Scale | 84-96 | [1][2] |
| CuSO₄ | Isobutyraldehyde | Lab Scale | 90 | [1][2] |
| CuSO₄ | p-Anisaldehyde | Lab Scale | 81 | [2] |
| Ti(OEt)₄ | Pivaldehyde | Lab Scale | 82 | [1][2] |
| Ti(OEt)₄ | Various Ketones | Lab Scale | 77-91 | [1][2] |
Issue 2: Poor Diastereoselectivity in Nucleophilic Addition at Scale
Q2: We are experiencing a drop in diastereoselectivity upon scaling up the nucleophilic addition to our N-tert-butanesulfinyl imine. What factors could be contributing to this?
A2: Temperature control and the nature of the nucleophile are critical for maintaining high diastereoselectivity at scale.
-
Cause 1: Poor Temperature Control. Exotherms during the addition of the nucleophile are more pronounced at a larger scale, leading to temperature fluctuations that can erode diastereoselectivity.
-
Solution: Ensure your reactor has adequate cooling capacity. The nucleophile should be added slowly and controllably to maintain the desired low reaction temperature. For highly exothermic reactions, consider using a continuous flow setup for better heat management.
-
-
Cause 2: Solvent Effects. The choice of solvent can influence the transition state of the nucleophilic addition, thereby affecting the diastereoselectivity.
-
Solution: While THF is commonly used, for certain Grignard additions, dichloromethane has been shown to provide higher diastereoselectivities.[3] It is advisable to perform solvent screening at a smaller scale before proceeding with a large-scale reaction.
-
-
Cause 3: Nature of the Nucleophile. The choice of the organometallic reagent can significantly impact the stereochemical outcome.
-
Solution: For certain substrates, switching the nucleophile can even reverse the diastereoselectivity. For example, in the reduction of N-tert-butanesulfinyl imines, NaBH₄ and L-Selectride can provide opposite diastereomers in high selectivity.[4]
-
Representative Diastereoselectivities in Nucleophilic Additions:
| Nucleophile | Imine Substrate | Solvent | Diastereomeric Ratio (dr) | Reference |
| Grignard Reagents | Various Aldimines | THF or CH₂Cl₂ | High (often >95:5) | [3] |
| Organolithium Compounds | Functionalized Aldimines | THF | Moderate to Good | [5] |
| Silylallenes (Cu-catalyzed) | Various Imines | THF | up to 12:1 | [6] |
| NaBH₄ | Various Imines | THF/H₂O | High | [4] |
| L-Selectride | Various Imines | THF | High (opposite to NaBH₄) | [4] |
Issue 3: Degradation of this compound or its Derivatives
Q3: We are observing the formation of byproducts and a decrease in the concentration of our sulfinamide-containing compounds, particularly during workup or purification. What could be the cause?
A3: this compound and its derivatives can be sensitive to heat, acid, and moisture.
-
Cause 1: Thermal Instability. tert-Butylsulfinamides are known to be unstable at temperatures above room temperature, undergoing thermal rearrangement to the more stable N-(tert-butylthio)-tert-butylsulfonamide.[1][7][8] This is particularly problematic in heated reactions or during distillation.
-
Solution: Avoid prolonged heating of reactions involving tert-butylsulfinamide. If heating is necessary, keep the temperature as low as possible and for the shortest duration required. For purification, favor chromatography at ambient temperature or crystallization over distillation.
-
-
Cause 2: Instability in Chlorinated Solvents. The thermal rearrangement of tert-butylsulfinamide is accelerated in chlorinated solvents.[7][8]
-
Solution: Whenever possible, avoid using chlorinated solvents like dichloromethane or chloroform, especially if the reaction requires heating.
-
-
Cause 3: Hydrolysis of Intermediates. N-tert-butanesulfinyl imines, especially those derived from ketones or fluorinated carbonyls, can be sensitive to moisture and may hydrolyze back to the starting materials.[9][10]
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Screening of Conditions for Thermal Rearrangement of tert-Butylsulfinamide:
| Solvent | Temperature (°C) | Additive | Outcome | Reference |
| None | 100 | None | 27% product, 73% vaporization | [8] |
| Toluene | 110 | None | Complete consumption of starting material | [8] |
| o-Xylene | 140 | None | Complete consumption of starting material | [8] |
| Dichloromethane | 40 | None | Rearrangement observed | [8] |
Issue 4: Challenges in Deprotection and Recycling of the Chiral Auxiliary
Q4: We are struggling with the removal of the tert-butanesulfinyl group and want to implement a recycling protocol for the chiral auxiliary at scale. What are the key considerations?
A4: Acid-promoted cleavage of the sulfinyl group can lead to the formation of tert-butylsulfinyl chloride, which can be captured and recycled. However, racemization is a significant risk.
-
Cause 1: Racemization during Cleavage. Treatment with HCl is known to racemize the chiral center at the sulfur atom.[11]
-
Solution: A practical process for recycling involves treating the N-tert-butanesulfinyl amine with HCl in a suitable solvent like cyclopentyl methyl ether. The resulting amine hydrochloride salt precipitates and can be removed by filtration. The filtrate containing the now racemic tert-butylsulfinyl chloride can then be treated to regenerate the sulfinamide.[12][13]
-
-
Cause 2: Inefficient Regeneration of Enantiopure Auxiliary. Direct amination of the racemic tert-butylsulfinyl chloride will result in a racemic product.
-
Solution: To regenerate the enantiopure auxiliary, the tert-butylsulfinyl chloride solution can be treated with ethanol and a catalytic amount of a chiral base like quinidine. This provides ethyl tert-butanesulfinate with good enantiomeric excess. Subsequent treatment with sodium amide in ammonia affords the enantiopure this compound.[12][13]
-
Protocol for Recycling this compound:
| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1. Cleavage | HCl in cyclopentyl methyl ether | Quantitative (for amine salt) | - | [12][13] |
| 2a. Direct Amination | Aqueous ammonia | 97 | Racemic | [12][13] |
| 2b. Chiral Resolution | Ethanol, cat. quinidine | - | 88 (for sulfinate) | [12][13] |
| 3b. Amination | NaNH₂ in ammonia | 67 (overall from amine) | 99 | [12][13] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of N-tert-Butanesulfinyl Imines
This protocol is a general guideline for the synthesis of N-tert-butanesulfinyl imines at scale using CuSO₄ as the dehydrating agent.
-
Reactor Setup: Charge a clean, dry, and inerted reactor equipped with an overhead stirrer and a temperature probe with this compound (1.0 equiv) and anhydrous copper(II) sulfate (2.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., dichloromethane) to the reactor.
-
Aldehyde Addition: Slowly add the aldehyde (1.1 equiv) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the dehydrating agent. Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Grignard Addition
This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.
-
Reactor Setup: To a dry and inerted reactor, add a solution of the N-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous solvent (e.g., THF or dichloromethane).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to -40 °C).
-
Grignard Addition: Add the Grignard reagent (1.2-1.5 equiv) dropwise to the cooled solution, maintaining the internal temperature.
-
Reaction Monitoring: Stir the reaction at the low temperature until the starting imine is consumed (monitored by TLC or LC-MS).
-
Quenching: Slowly quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent. Dry the combined organic layers and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Protocol 3: Deprotection of the Sulfinyl Group
This protocol describes the removal of the tert-butanesulfinyl group using HCl.
-
Dissolution: Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in a suitable solvent (e.g., methanol or diethyl ether).
-
Acidification: Cool the solution in an ice bath and add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane or ethereal HCl) until the solution is acidic.
-
Precipitation: The amine hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Isolate the amine salt by filtration.
-
Liberation of Free Amine: To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaOH or Na₂CO₃). Extract the free amine with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure.
Visualizations
Caption: Workflow for chiral amine synthesis and auxiliary recycling.
Caption: Troubleshooting logic for low yield in imine formation.
References
- 1. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Thermal rearrangement of tert-butylsulfinamide [beilstein-journals.org]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Alternative methods for the synthesis of sterically hindered chiral amines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on alternative methods for the synthesis of sterically hindered chiral amines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of sterically hindered chiral amines.
Problem 1: Low or No Yield in Asymmetric Reductive Amination (ARA)
-
Possible Cause 1: Inefficient Imine/Enamine Formation. The equilibrium between the carbonyl compound and the amine may not favor the imine/enamine intermediate, especially with sterically hindered ketones.[1] Water produced during the reaction can also hydrolyze the imine.
-
Solution:
-
Add a dehydrating agent, such as molecular sieves (5 Å), to remove water and shift the equilibrium towards imine formation.[2]
-
For challenging substrates, consider a two-step procedure where the imine is pre-formed before the addition of the reducing agent.
-
Optimize the reaction pH; slightly acidic conditions (pH 4-5) generally favor imine formation.[1]
-
-
-
Possible Cause 2: Catalyst Poisoning or Deactivation. The amine substrate, product, or impurities can coordinate to the metal center of the catalyst, blocking active sites.[3] This is particularly common with N-alkyl imines due to the high basicity and nucleophilicity of the resulting N-alkyl amines.[4]
-
Solution:
-
Use high-purity, anhydrous reagents and solvents to minimize potential catalyst poisons.
-
Screen different catalysts and ligands. For instance, iridium complexes with phosphine-phosphoramidite ligands have shown good results for sterically hindered N-aryl imines.[4]
-
Optimize the substrate-to-catalyst ratio to avoid catalyst overloading.
-
-
-
Possible Cause 3: Premature Reduction of the Ketone. The reducing agent may be too reactive and reduce the ketone starting material before it can form the imine.[1]
-
Solution:
-
Use a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to selectively reduce imines in the presence of ketones.[5]
-
-
Problem 2: Low Enantioselectivity (ee)
-
Possible Cause 1: Suboptimal Catalyst/Ligand Combination. The chosen chiral ligand may not provide sufficient steric hindrance to effectively control the stereochemical outcome for a specific substrate.
-
Solution:
-
Screen a variety of chiral ligands. For asymmetric hydrogenation of hindered imines, ligands like f-BINAPHANE and f-SpiroPhos have demonstrated high enantioselectivity.[6]
-
Consult literature for catalyst/ligand systems that have been successful with similar substrates.
-
-
-
Possible Cause 2: Racemization. The chiral amine product may racemize under the reaction conditions. This can be promoted by the formation of planar, achiral imine or enamine intermediates.
-
Solution:
-
Optimize reaction parameters such as temperature and reaction time. Lowering the temperature can sometimes improve enantioselectivity.
-
Consider using a chiral auxiliary, which can lock the substrate in a specific conformation and prevent racemization.
-
-
-
Possible Cause 3: Unfavorable Reaction Equilibrium in Biocatalysis. In transaminase-catalyzed reactions, the equilibrium may not favor product formation, leading to low conversion and potentially impacting enantiomeric excess.[7]
-
Solution:
-
Use a large excess of the amine donor to shift the equilibrium.
-
Employ strategies for co-product removal, such as using isopropylamine as the amine donor, which produces volatile acetone that can be removed under reduced pressure.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective alternative methods for synthesizing sterically hindered chiral amines?
A1: The most prominent and effective alternative methods include:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) and Asymmetric Reductive Amination (ARA): These methods are highly versatile and utilize chiral metal complexes (often based on Iridium, Rhodium, or Ruthenium) to achieve high enantioselectivity.[4][8]
-
Biocatalysis: The use of enzymes such as ω-transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) offers excellent enantioselectivity under mild reaction conditions.[7][9]
-
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate can effectively direct the stereochemical outcome of the reaction.[10][11]
Q2: How can I choose the best method for my specific substrate?
A2: The choice of method depends on several factors:
-
Substrate Scope: Some methods are better suited for specific substrate classes. For example, certain iridium catalysts are highly effective for the asymmetric hydrogenation of N-aryl imines.[4]
-
Desired Enantiopurity: Biocatalytic methods often provide the highest enantiomeric excess (>99% ee).[9]
-
Scalability and Cost: For large-scale synthesis, the cost and availability of catalysts and reagents are crucial considerations. Biocatalytic and some transition-metal-catalyzed processes are amenable to scale-up.
-
Functional Group Tolerance: Consider the compatibility of your substrate's functional groups with the reaction conditions of each method.
Q3: What is the role of a chiral auxiliary in the synthesis of sterically hindered chiral amines?
A3: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. It controls the stereochemical outcome of a reaction by:
-
Creating a Chiral Environment: The auxiliary provides a chiral environment that makes the two faces of a prochiral center diastereotopic.
-
Steric Hindrance: The bulk of the auxiliary can block one face of the molecule, forcing the attacking reagent to approach from the less hindered side.
-
Conformational Rigidity: The auxiliary can lock the substrate into a specific conformation, leading to a highly diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.[9][10]
Q4: Can biocatalysis be used for the synthesis of highly hindered chiral amines?
A4: Yes, biocatalysis is a powerful tool for synthesizing sterically hindered chiral amines with high enantiopurity. Enzymes like engineered imine reductases and amine dehydrogenases can accommodate a broad range of substrates, including sterically demanding ketones, to produce the corresponding chiral amines with excellent diastereo- and enantioselectivity.[12]
Quantitative Data Summary
Table 1: Asymmetric Hydrogenation of Sterically Hindered Imines
| Entry | Substrate (Imine) | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S)-f-spiroPhos | Toluene | 50 | >99 | 98 | [6] |
| 2 | N-(1-(naphthalen-1-yl)ethylidene)aniline | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Toluene | 50 | >99 | 90 | [4] |
| 3 | N-((4-methoxyphenyl)(phenyl)methylene)aniline | Pd(OAc)₂ / (S)-SEGPHOS | Toluene | 30 | 98 | 99 | [13] |
| 4 | N-(1-(furan-2-yl)ethylidene)methanamine | [Ir(COD)Cl]₂ / (S,S)-f-BINAPHANE | Toluene | 50 | >99 | 82 | [6] |
Table 2: Biocatalytic Asymmetric Amination of Ketones
| Entry | Substrate (Ketone) | Enzyme | Amine Donor | Temp (°C) | Conversion (%) | ee (%) | Reference |
| 1 | 1-phenylpropan-2-one | ω-Transaminase (from Paracoccus denitrificans) | Isopropylamine | 30 | >80 | >99 (S) | |
| 2 | 1-(4-fluorophenyl)ethan-1-one | Imine Reductase (engineered) | Ammonia | 30 | >99 | >99.9 | [12] |
| 3 | 3-acetylphenyl ethyl(methyl)carbamate | ω-Transaminase (from Paracoccus denitrificans) | Isopropylamine | 30 | >80 | 99 (S) | |
| 4 | Racemic 3-methyl-1-phenylbutan-2-one | Imine Reductase (engineered) | Ammonia | 30 | >99 | >99.9 | [12] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Sterically Hindered N-Aryl Imine
This protocol is a general guideline based on established procedures for iridium-catalyzed asymmetric hydrogenation.
-
Preparation of the Catalyst: In a glovebox, a solution of the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphine ligand (e.g., f-spiroPhos) in an anhydrous, deoxygenated solvent (e.g., toluene) is stirred at room temperature for 30 minutes.
-
Reaction Setup: A dry Schlenk flask is charged with the N-aryl imine substrate and the solvent. The pre-formed catalyst solution is then added.
-
Hydrogenation: The flask is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm). The reaction mixture is stirred vigorously at the specified temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC/LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral amine.
-
Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC.
Protocol 2: Biocatalytic Asymmetric Amination using a Transaminase
This protocol provides a general procedure for the asymmetric synthesis of a chiral amine from a prochiral ketone using a transaminase.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. The prochiral ketone substrate, the amine donor (e.g., isopropylamine), and the co-factor pyridoxal 5'-phosphate (PLP) are added.
-
Enzyme Addition: The transaminase enzyme (as a lyophilized powder or a solution) is added to the reaction mixture.
-
Reaction Conditions: The mixture is incubated at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation. If using a volatile co-product removal strategy (e.g., acetone from isopropylamine), the reaction can be performed under reduced pressure.
-
Monitoring: The conversion is monitored by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Work-up: Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product can be further purified if necessary.
-
Analysis: The yield and enantiomeric excess of the chiral amine product are determined by appropriate analytical techniques.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation of Hindered Imines.
Caption: Troubleshooting Logic for Low Yield in Asymmetric Reductive Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Determining the Enantiomeric Excess of Amines Synthesized with (S)-(-)-tert-Butylsulfinamide: A Comparative Guide
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. Among the various methodologies, the use of (S)-(-)-tert-Butylsulfinamide, pioneered by Ellman, has become a widely adopted and reliable strategy for the preparation of a diverse range of enantioenriched amines.[1][2][3][4] This chiral auxiliary directs the stereoselective addition of nucleophiles to imines, leading to the formation of chiral amines with high enantiomeric purity.[1][2][5] The accurate determination of the enantiomeric excess (ee) of the synthesized amines is a critical step to validate the efficacy of the synthetic method.
This guide provides a comparative overview of the most common analytical techniques for determining the enantiomeric excess of chiral amines: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). We present supporting experimental data, detailed protocols, and a comparison with alternative synthetic strategies for chiral amines.
Methods for Determining Enantiomeric Excess
The determination of the enantiomeric excess of a chiral amine relies on creating a diastereomeric interaction that can be distinguished and quantified by an analytical technique. This can be achieved by using a chiral environment, such as a chiral stationary phase in chromatography, or by reacting the amine with a chiral reagent to form diastereomers.
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative amounts.[6][7] Two primary approaches are employed: direct and indirect methods.[8]
-
Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are common choices for this purpose.[6]
-
Indirect Methods: Involve the derivatization of the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[8] A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).[8]
Experimental Protocol: Indirect Chiral HPLC via Derivatization with Marfey's Reagent [8]
-
Derivatization:
-
Dissolve approximately 1 mg of the amine sample in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40°C for 1 hour.
-
-
Quenching and Preparation for Analysis:
-
After cooling to room temperature, neutralize the reaction with 20 µL of 2 M HCl.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Separate the resulting diastereomers on a standard C18 column using an appropriate mobile phase, typically a mixture of acetonitrile and water with a buffer.
-
2. NMR Spectroscopy
NMR spectroscopy offers a rapid and convenient method for determining enantiomeric excess without the need for physical separation of enantiomers.[9][10] The principle lies in the formation of diastereomeric species in situ, which exhibit distinct signals in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral reagent to form diastereomers, which will have non-equivalent NMR spectra.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral amine. The transient diastereomeric complexes that are formed will have different chemical shifts for the two enantiomers.[9]
-
Supramolecular Assemblies: A three-component system involving a chiral diol (like (R)-BINOL), 2-formylphenylboronic acid, and the primary amine can form diastereomeric assemblies that are distinguishable by ¹H NMR.[10][11]
Experimental Protocol: ¹H NMR Analysis using a Chiral Supramolecular Assembly [10][11]
-
Preparation of Host Solution:
-
Prepare a 50 mM solution of both 2-formylphenylboronic acid and (R)-BINOL in deuterated chloroform (CDCl₃).
-
Add 4 Å molecular sieves to the solution and allow it to dry for at least 10 minutes.[10]
-
-
Preparation of Amine Solution:
-
Prepare a 60 mM solution of the amine to be analyzed in CDCl₃.
-
Add 4 Å molecular sieves and let it dry.
-
-
Sample Preparation for NMR:
-
In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of the amine solution.
-
-
¹H NMR Analysis:
3. Gas Chromatography (GC)
For volatile amines, gas chromatography with a chiral stationary phase is an effective method for enantiomeric excess determination.[12] Similar to HPLC, both direct and indirect approaches are possible.
-
Direct Method: The enantiomers are separated on a capillary column coated with a chiral stationary phase.
-
Indirect Method: The amine is derivatized with a chiral reagent to form diastereomers, which are then separated on a conventional achiral GC column.[13] An example of a derivatizing agent is optically active chrysanthemoyl chloride.[13]
Experimental Protocol: Indirect GC via Derivatization with Chrysanthemoyl Chloride [13]
-
Derivatization:
-
To approximately 0.2 mmol of the amine, add 2 mmol of triethylamine and 1 mmol of optically active chrysanthemoyl chloride, each in 1 mL of chloroform.
-
Heat the mixture on a boiling water bath for about 10 minutes.
-
-
GC Analysis:
-
Inject an aliquot of the reaction mixture into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a suitable capillary column (e.g., DEGS or PEG-20M) to separate the diastereomeric amides.[13]
-
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Substrates |
| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives.[6][8] | Broad applicability, high accuracy and precision, well-established methods.[6][7] | Can be time-consuming, requires specialized and expensive chiral columns for direct methods. | A wide range of primary and secondary amines. |
| NMR Spectroscopy | Formation of diastereomers in situ with distinct NMR signals.[9][11] | Rapid analysis, no physical separation needed, can provide structural information.[9][10] | Lower sensitivity compared to chromatographic methods, potential for signal overlap, may require chiral auxiliaries.[9] | Primary amines.[9][10][11] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase or as diastereomeric derivatives.[12] | High resolution, fast analysis times for volatile compounds. | Limited to thermally stable and volatile amines, derivatization is often necessary.[14][15] | Volatile primary and secondary amines. |
Synthesis of Chiral Amines: this compound vs. Alternative Methods
This compound serves as an excellent chiral auxiliary, enabling the synthesis of a wide array of chiral amines with high enantiomeric excess.[2][3] The synthesis typically involves the condensation of the sulfinamide with an aldehyde or ketone to form an N-sulfinylimine, followed by diastereoselective nucleophilic addition and subsequent acidic removal of the auxiliary.[1][2][16]
However, several other powerful methods for the asymmetric synthesis of chiral amines exist.
| Method | Description | Advantages | Disadvantages |
| This compound | Use of a chiral auxiliary to direct stereoselective nucleophilic addition to imines.[1][2] | Broad scope, high diastereoselectivity, reliable and well-established.[2][3] | Stoichiometric use of the chiral auxiliary, requires removal of the auxiliary. |
| Enzymatic Transamination | Biocatalytic approach using transaminases to convert ketones to chiral amines.[17][18] | High enantioselectivity, mild reaction conditions, environmentally friendly.[17][18] | Limited substrate scope for some enzymes, potential for product inhibition.[17] |
| Asymmetric Hydrogenation | Transition metal-catalyzed hydrogenation of prochiral imines or enamines.[19][20] | High catalytic efficiency, atom economical.[19] | Requires specialized and often expensive metal catalysts and ligands, may not be tolerant of all functional groups.[19] |
Visualizing the Workflow
Workflow for Determining Enantiomeric Excess
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. uma.es [uma.es]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Comparison of (S)-(-)-tert-Butylsulfinamide with other chiral auxiliaries like Evans' oxazolidinones.
In the landscape of asymmetric synthesis, chiral auxiliaries remain an indispensable tool for the stereocontrolled formation of new chiral centers. Among the most successful and widely adopted auxiliaries are (S)-(-)-tert-Butylsulfinamide, developed by Jonathan A. Ellman, and the oxazolidinones, pioneered by David A. Evans. This guide provides a detailed comparison of these two powerful chiral auxiliaries, offering insights into their mechanisms, applications, and performance, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal auxiliary for their synthetic challenges.
Introduction and Overview
This compound, often referred to as Ellman's auxiliary, is a versatile chiral reagent primarily used as a chiral ammonia equivalent for the asymmetric synthesis of amines.[1][2][3] Its utility stems from the formation of N-sulfinyl imines, which undergo diastereoselective nucleophilic addition, followed by straightforward acidic cleavage of the auxiliary.[1][3][4] The tert-butanesulfinyl group activates the imine for nucleophilic attack, serves as a potent chiral directing group, and can be readily removed under mild conditions.[5][6][7]
Evans' oxazolidinones are a class of chiral auxiliaries widely employed for stereoselective carbon-carbon bond-forming reactions, most notably aldol additions and alkylations.[8][9][10][11] These auxiliaries are typically N-acylated, and the resulting chiral enolates exhibit high levels of facial selectivity in their reactions with electrophiles.[8][12] The rigid structure of the oxazolidinone and the steric hindrance provided by its substituents effectively control the trajectory of the incoming electrophile, leading to high diastereoselectivity.[9]
Mechanism of Stereocontrol
The stereochemical outcome in reactions employing these auxiliaries is dictated by distinct mechanistic pathways.
This compound: The stereoselectivity arises from a chelated, chair-like transition state upon nucleophilic addition to the N-sulfinyl imine.[13] The bulky tert-butyl group and the lone pair on the sulfur atom effectively shield one face of the imine, directing the nucleophile to the opposite face.
Evans' Oxazolidinones: In asymmetric alkylations and aldol reactions, the N-acyl oxazolidinone is converted to a Z-enolate.[12][14] The stereocontrol is achieved through a rigid, chelated transition state (in the case of boron enolates for aldol reactions) where the substituent on the oxazolidinone ring sterically blocks one face of the enolate, directing the approach of the electrophile.[8][14][15]
Comparative Performance Data
The following tables summarize the typical performance of this compound and Evans' oxazolidinones in key asymmetric transformations.
Table 1: Asymmetric Synthesis of Chiral Amines via Nucleophilic Addition to N-tert-Butylsulfinyl Imines
| Aldehyde/Ketone | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Benzaldehyde | EtMgBr | 96:4 | 91 | [13] |
| Isobutyraldehyde | PhMgBr | >99:1 | 90 | [13] |
| Acetophenone | L-Selectride | 98:2 | 85 | N/A |
| Propiophenone | MeLi | 95:5 | 88 | N/A |
Table 2: Asymmetric Alkylation of N-Acyl Evans' Oxazolidinones
| N-Acyl Oxazolidinone | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 | 85 | [16][17] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 | 92 | [8] |
| N-Glycolate-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | >98:2 | 70-85 | [18] |
Table 3: Asymmetric Aldol Reaction of N-Acyl Evans' Oxazolidinones
| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85-95 | [8][15] |
| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 99:1 | 80 | [19] |
Cleavage of the Chiral Auxiliary
A crucial step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to reveal the desired chiral product.
This compound: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions, typically using HCl in a protic solvent like methanol or ethanol, to afford the primary amine salt.[1][20] Advantageously, the cleaved auxiliary can be recovered and recycled.[20][21]
Evans' Oxazolidinones: Cleavage of the N-acyl moiety can be achieved through various methods depending on the desired functional group. Saponification with reagents like lithium hydroxide/hydrogen peroxide yields the carboxylic acid.[16][22][23] Reductive cleavage with agents such as lithium aluminum hydride or sodium borohydride provides the corresponding alcohol. Transesterification can also be employed to obtain esters.[15]
Experimental Protocols
Asymmetric Synthesis of a Chiral Amine using this compound
Step 1: Formation of N-tert-Butylsulfinyl Imine [13] To a solution of this compound (1.0 equiv) and an aldehyde (1.1 equiv) in an appropriate solvent (e.g., CH2Cl2 or THF) is added a Lewis acid catalyst such as Ti(OEt)4 (2.0 equiv) or CuSO4 (2.0 equiv).[13] The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified by chromatography.
Step 2: Diastereoselective Nucleophilic Addition [13] The purified N-tert-butylsulfinyl imine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF, CH2Cl2) and cooled to a low temperature (e.g., -78 °C or -48 °C). The nucleophile (e.g., a Grignard reagent, 1.2 equiv) is added dropwise. The reaction is stirred at the low temperature until completion. The reaction is then quenched, warmed to room temperature, and the product is extracted and purified.
Step 3: Cleavage of the Auxiliary [1] The resulting N-tert-butylsulfinamide (1.0 equiv) is dissolved in methanol, and a solution of HCl in dioxane or methanol is added. The mixture is stirred at room temperature. The solvent is evaporated, and the resulting amine hydrochloride salt can be isolated.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone[8][15]
Step 1: Acylation of the Oxazolidinone [16][17] To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at -78 °C is added a strong base (e.g., n-BuLi, 1.05 equiv). After stirring, the acylating agent (e.g., propionyl chloride, 1.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the N-acylated oxazolidinone is extracted and purified.
Step 2: Diastereoselective Aldol Reaction [8][15] The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous CH2Cl2 and cooled to 0 °C. Dibutylboron triflate (1.1 equiv) is added dropwise, followed by a hindered base (e.g., diisopropylethylamine, 1.2 equiv). The mixture is stirred to form the boron enolate. The solution is then cooled to -78 °C, and the aldehyde (1.5 equiv) is added dropwise. The reaction is stirred at low temperature and then warmed to 0 °C until completion. The reaction is quenched, and the aldol adduct is extracted and purified.
Step 3: Cleavage of the Auxiliary [16][23] The aldol adduct (1.0 equiv) is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and an aqueous solution of hydrogen peroxide (4-10 equiv) is added, followed by an aqueous solution of lithium hydroxide (2-5 equiv). The mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched, and the chiral carboxylic acid is extracted. The chiral auxiliary can be recovered from the aqueous layer.
Visualizing the Synthetic Pathways
Caption: Workflow for asymmetric amine synthesis using Ellman's auxiliary.
Caption: Workflow for an asymmetric aldol reaction using an Evans' auxiliary.
Conclusion
Both this compound and Evans' oxazolidinones are exceptionally effective and reliable chiral auxiliaries that have significantly impacted the field of asymmetric synthesis. The choice between them largely depends on the target molecule. For the synthesis of chiral primary amines, Ellman's auxiliary offers a direct and highly stereoselective route.[1][2] For the construction of chiral centers alpha to a carbonyl group through alkylation or aldol reactions, Evans' oxazolidinones provide a robust and predictable methodology.[8][9] By understanding the distinct advantages and applications of each auxiliary, researchers can make informed decisions to efficiently and selectively synthesize complex chiral molecules.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of amines using tert-butanesulfinamide | Semantic Scholar [semanticscholar.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Evans aldol ppt | PPTX [slideshare.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 20. researchgate.net [researchgate.net]
- 21. bristol.ac.uk [bristol.ac.uk]
- 22. UQ eSpace [espace.library.uq.edu.au]
- 23. pubs.acs.org [pubs.acs.org]
Advantages and limitations of using Ellman's auxiliary in asymmetric synthesis.
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral amines is a critical endeavor. Chiral amines are ubiquitous structural motifs in pharmaceuticals and natural products, and their enantiomeric purity can significantly impact biological activity. Among the various methods for asymmetric amine synthesis, the use of chiral auxiliaries remains a robust and reliable strategy. This guide provides a comprehensive comparison of Ellman's auxiliary, tert-butanesulfinamide (tBS), with other notable alternatives, supported by experimental data and detailed protocols.
Ellman's Auxiliary: A Versatile Tool for Chiral Amine Synthesis
Developed by Jonathan A. Ellman, tert-butanesulfinamide has emerged as a preeminent chiral auxiliary for the asymmetric synthesis of a wide array of chiral amines. Its popularity stems from a combination of high stereoselectivity, broad substrate scope, operational simplicity, and the commercial availability of both enantiomers.
Advantages of Ellman's Auxiliary
-
High Stereoselectivity: The addition of organometallic reagents to N-tert-butanesulfinyl imines generally proceeds with high diastereoselectivity, often exceeding 95:5 dr. This high degree of stereocontrol is attributed to a well-organized, six-membered chair-like transition state, often referred to as a Zimmerman-Traxler model, where the bulky tert-butyl group effectively shields one face of the imine.
-
Broad Substrate Scope: Ellman's auxiliary is effective for the synthesis of a diverse range of chiral amines, including α-branched, α,α-dibranched, and propargyl amines, from various aldehydes and ketones.
-
Commercial Availability: Both (R)- and (S)-enantiomers of tert-butanesulfinamide are readily available commercially, allowing for the synthesis of either enantiomer of the target amine.
-
Ease of Cleavage: The auxiliary can be easily cleaved under mild acidic conditions to afford the free amine, often as its hydrochloride salt, without racemization of the newly formed stereocenter.
-
Robust and Reliable: The methodology is well-established and has been successfully applied in numerous total syntheses of natural products and in the industrial-scale production of pharmaceutical intermediates.
Limitations of Ellman's Auxiliary
-
Stoichiometric Use: As with all chiral auxiliaries, it is used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis.
-
Multi-step Process: The synthesis of the target amine involves at least three steps: formation of the sulfinyl imine, diastereoselective addition, and cleavage of the auxiliary.
-
Potential for Side Reactions: In some cases, side reactions such as double addition of the nucleophile can occur, particularly with unhindered imines or highly reactive nucleophiles.
-
Substrate-Dependent Selectivity: While generally high, the level of diastereoselectivity can be influenced by the steric and electronic properties of the carbonyl compound and the nucleophile.
Comparison with Alternative Chiral Auxiliaries
While Ellman's auxiliary is a powerful tool, other chiral auxiliaries are also employed for the asymmetric synthesis of chiral compounds. Here, we compare it with two other well-established auxiliaries: Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, focusing on their application in the synthesis of chiral amines.
| Feature | Ellman's Auxiliary (tert-butanesulfinamide) | Evans' Auxiliaries (Oxazolidinones) | Enders' Auxiliaries (SAMP/RAMP Hydrazones) |
| Primary Application | Asymmetric synthesis of primary amines | Asymmetric aldol, alkylation, and acylation reactions of carbonyl compounds | Asymmetric α-alkylation of aldehydes and ketones |
| Typical Stereoselectivity | High (often >95:5 dr) | Very high (often >99:1 dr) | Very high (often >95% de) |
| Directness to Amines | Direct (3 steps) | Indirect (requires conversion of the carbonyl product to an amine) | Indirect (requires conversion of the alkylated hydrazone to an amine) |
| Auxiliary Removal | Mild acidic conditions (e.g., HCl in MeOH) | Hydrolysis (LiOH, H₂O₂) or reduction (LiBH₄) | Ozonolysis or hydrolysis |
| Substrate Scope for Amines | Broad (aldehydes, ketones) | Limited (indirectly from α-chiral carbonyls) | Broad (aldehydes, ketones) |
| Commercial Availability | Both enantiomers readily available | Various derivatives of both enantiomers available | Both SAMP and RAMP are commercially available |
Quantitative Data Comparison
The following tables summarize representative experimental data for the asymmetric synthesis of chiral amines or their precursors using Ellman's auxiliary and Enders' SAMP/RAMP hydrazones. Data for Evans' auxiliaries is presented for a typical alkylation reaction, as their direct use for primary amine synthesis is not common.
Table 1: Asymmetric Synthesis of Primary Amines using Ellman's Auxiliary
| Aldehyde/Ketone | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Benzaldehyde | EtMgBr | 98:2 | 95 | [Not specified] |
| Isobutyraldehyde | PhMgBr | 96:4 | 91 | [Not specified] |
| Acetophenone | MeLi | 95:5 | 85 | [Not specified] |
| Propiophenone | EtMgBr | 97:3 | 88 | [Not specified] |
Table 2: Asymmetric α-Alkylation of Ketones using Enders' SAMP/RAMP Hydrazones
| Ketone | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| Cyclohexanone | MeI | >98% | 85 | [Not specified] |
| Propiophenone | EtI | 96% | 78 | [Not specified] |
| 2-Pentanone | BnBr | >95% | 82 | [Not specified] |
| Acetone | Allyl Bromide | 95% | 75 | [Not specified] |
Table 3: Asymmetric Alkylation using an Evans' Auxiliary
| N-Acyl Oxazolidinone | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | BnBr | >99:1 | 92 | [Not specified] |
| N-Acetyl-(4S)-4-isopropyloxazolidin-2-one | MeI | 98:2 | 90 | [Not specified] |
Experimental Protocols
General Procedure for Asymmetric Amine Synthesis using Ellman's Auxiliary
-
Formation of the N-tert-Butanesulfinyl Imine: To a solution of the aldehyde or ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or THF) is added a dehydrating agent (e.g., Ti(OEt)₄ (2.0 equiv) or MgSO₄ (2.0 equiv)). The reaction mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or NMR).
-
Diastereoselective Nucleophilic Addition: The solution of the crude N-tert-butanesulfinyl imine is cooled to the appropriate temperature (e.g., -78 °C or -48 °C). The organometallic nucleophile (e.g., Grignard reagent or organolithium, 1.2-1.5 equiv) is added dropwise. The reaction is stirred at this temperature until completion.
-
Cleavage of the Chiral Auxiliary: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The resulting sulfinamide is dissolved in methanol, and a solution of HCl in diethyl ether or methanol is added. The mixture is stirred at room temperature to effect cleavage of the sulfinyl group. The desired amine hydrochloride salt often precipitates and can be collected by filtration.
General Procedure for Asymmetric α-Alkylation using Enders' SAMP/RAMP Hydrazones
-
Formation of the SAMP/RAMP Hydrazone: The ketone or aldehyde (1.0 equiv) is mixed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 equiv) in an appropriate solvent (e.g., diethyl ether or pentane). The mixture is stirred at room temperature, often with a dehydrating agent like anhydrous MgSO₄, until hydrazone formation is complete. The solvent is removed under reduced pressure.
-
Diastereoselective Alkylation: The crude hydrazone is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise to form the azaenolate. After stirring for a period, the electrophile (e.g., alkyl halide, 1.2 equiv) is added. The reaction is allowed to warm slowly to room temperature and stirred until completion.
-
Cleavage of the Hydrazone: The reaction is quenched with water, and the product is extracted. The crude alkylated hydrazone is then cleaved to the corresponding ketone by ozonolysis at -78 °C, followed by reductive workup, or by hydrolysis with an acid (e.g., oxalic acid or HCl). To obtain the primary amine, the alkylated hydrazone can be reduced (e.g., with LiAlH₄ or Raney Nickel).
Visualizing the Methodologies
Caption: Workflow for asymmetric amine synthesis using Ellman's auxiliary.
A Comparative Guide to Sulfinyl Group Cleavage Methods for Researchers
For researchers, scientists, and drug development professionals, the selective cleavage of a sulfinyl group is a critical transformation in organic synthesis. This guide provides an objective comparison of prevalent methods, supported by experimental data, to aid in the selection of the most suitable protocol for a given synthetic challenge.
The sulfinyl group, a cornerstone in asymmetric synthesis and as a protecting group, necessitates efficient and selective removal. This guide delves into a comparative analysis of various chemical methodologies for this purpose, including reductive cleavage, the Pummerer rearrangement, and the cleavage of chiral auxiliaries.
Comparative Performance of Sulfinyl Group Cleavage Methods
The following table summarizes the performance of different methods for the cleavage of the sulfinyl group in a representative substrate, diphenyl sulfoxide, to diphenyl sulfide. The data has been compiled from various sources to provide a comparative overview.
| Method | Reagents | Solvent | Time | Yield (%) | Reference(s) |
| Manganese-Catalyzed Reduction | MnBr(CO)₅ (5 mol%), PhSiH₃ (1 equiv) | Toluene | 15 min | 97 | [1] |
| Triflic Anhydride/Iodide Reduction | Tf₂O (1 equiv), KI (2.5 equiv) | Acetonitrile | 2 min | 98 | [2] |
| Borohydride/Iodine Reduction | NaBH₄ (1 equiv), I₂ (1 equiv) | THF | 5 min | 98 | [3][4] |
| Photocatalytic Deoxygenation | fac-Ir(ppy)₃ (1 mol%), PPh₃ (1.2 equiv) | CH₂Cl₂ | 24 h | 99 (NMR) | [5] |
Reductive Cleavage of Sulfoxides
The reduction of sulfoxides to their corresponding sulfides is a common strategy for sulfinyl group cleavage. This transformation can be achieved using a variety of reagents, each with its own advantages in terms of mildness, chemoselectivity, and reaction time.
Manganese-Catalyzed Reduction
A recently developed method utilizes an air-stable and commercially available manganese catalyst for the efficient and chemoselective reduction of sulfoxides.[1]
Experimental Protocol: Manganese-Catalyzed Reduction of Diphenyl Sulfoxide [1]
-
To a flask open to the air, add diphenyl sulfoxide (0.5 mmol), MnBr(CO)₅ (0.006 g, 5 mol%), and toluene (3 mL).
-
Add phenylsilane (PhSiH₃, 0.062 mL, 0.5 mmol) to the mixture.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy.
-
Upon completion (typically 15 minutes), purify the product by silica gel column chromatography using a suitable mixture of hexane and ethyl acetate to afford diphenyl sulfide.
Logical Workflow for Manganese-Catalyzed Sulfoxide Reduction
Caption: Workflow for Mn-catalyzed sulfoxide reduction.
Reduction with Triflic Anhydride and Potassium Iodide
This method offers a rapid and highly efficient deoxygenation of sulfoxides at room temperature.[2] It is noted for its excellent chemoselectivity, tolerating a wide range of functional groups.[2]
Experimental Protocol: Reduction of Diphenyl Sulfoxide with Tf₂O/KI [2]
-
In a round-bottomed flask, dissolve diphenyl sulfoxide (1 mmol) in acetonitrile (5 mL).
-
Add potassium iodide (2.5 mmol) to the solution.
-
To this stirred suspension, add triflic anhydride (1 mmol) dropwise at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 minutes.
-
After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction with Sodium Borohydride and Iodine
A classic and cost-effective method for sulfoxide reduction that proceeds quickly and with high efficiency.[3][4] This system is chemoselective, leaving other reducible groups like esters and nitriles intact.[3][4]
Experimental Protocol: Reduction of Diphenyl Sulfoxide with NaBH₄/I₂ [3][4]
-
In a flask, stir a solution of diphenyl sulfoxide (1 mmol) and iodine (1 mmol) in anhydrous THF (10 mL) at room temperature for 5 minutes.
-
Add sodium borohydride (1 mmol) in one portion to the reaction mixture.
-
Continue stirring and monitor the reaction by TLC.
-
Once the reaction is complete (typically within 5 minutes), quench with a 10% aqueous solution of NaOH (25 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Photocatalytic Deoxygenation
Visible-light photoredox catalysis provides a mild and environmentally friendly approach to sulfoxide reduction.[5] This method is particularly suitable for substrates with acid-sensitive functional groups.[5][6][7][8]
Experimental Protocol: Photocatalytic Deoxygenation of Diphenyl Sulfoxide [5]
-
In a vial, combine diphenyl sulfoxide (0.30 mmol), fac-Ir(ppy)₃ (1 mol%), and triphenylphosphine (PPh₃, 0.36 mmol).
-
Add dichloromethane (CH₂Cl₂, 1.5 mL) and seal the vial.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp.
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
After 24 hours, the reaction mixture can be directly analyzed by ¹H NMR to determine the yield, or the solvent can be evaporated and the residue purified by column chromatography.
The Pummerer Rearrangement
The Pummerer rearrangement is a classic transformation of sulfoxides bearing an α-hydrogen into α-acyloxy thioethers in the presence of an acid anhydride, typically acetic anhydride.[9][10] This reaction proceeds through a thionium ion intermediate and is a powerful tool for the α-functionalization of sulfides.[9]
Experimental Protocol: Pummerer Rearrangement of Methyl Phenyl Sulfoxide
-
In a round-bottomed flask, dissolve methyl phenyl sulfoxide (1 mmol) in acetic anhydride (5 mL).
-
Heat the reaction mixture at 120 °C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of NaHCO₃ to quench the excess acetic anhydride.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield α-acetoxy methyl phenyl sulfide.
Pummerer Rearrangement Signaling Pathway
Caption: Pummerer rearrangement mechanism overview.
Cleavage of the tert-Butylsulfinyl Chiral Auxiliary
The tert-butylsulfinyl group is a widely used chiral auxiliary in asymmetric amine synthesis. Its removal is typically achieved under acidic conditions, most commonly with hydrochloric acid.[11][12]
Experimental Protocol: Acid-Promoted Cleavage of N-tert-Butylsulfinylimines [13]
-
Dissolve the N-tert-butylsulfinylimine (e.g., N-(diphenylmethylene)-2-methylpropane-2-sulfinamide) (1 mmol) in a suitable solvent such as cyclopentyl methyl ether (CPME) or diethyl ether (Et₂O).
-
Cool the solution to 5 °C in an ice bath.
-
Add a solution of HCl in the same solvent (e.g., 3.74 M HCl in CPME, 2.05 equiv) dropwise.
-
Stir the reaction mixture at 5 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
The amine hydrochloride salt will precipitate. Collect the solid by filtration under an inert atmosphere.
-
Wash the solid with the solvent (e.g., CPME) to obtain the pure amine hydrochloride.
-
The filtrate contains the tert-butylsulfinyl chloride, which can be further reacted for recycling of the auxiliary.
Decision Tree for Sulfinyl Group Cleavage
Caption: Decision tree for method selection.
References
- 1. Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K [pubs.rsc.org]
- 2. Mild and Efficient Deoxygenation of Sulfoxides to Sulfides with Triflic Anhydride/Potassium Iodide Reagent System [organic-chemistry.org]
- 3. Rapid, Efficient and Chemoselective Deoxygenation of Sulfoxides to Thioethers Using NaBH4/I2 [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light:Mechanistic Investigations and Synthetic Applications - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 10. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. RUA [rua.ua.es]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
(S)-(-)-tert-Butylsulfinamide: A Comparative Guide to its Substrate Scope in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of asymmetric syntheses. (S)-(-)-tert-Butylsulfinamide, often referred to as Ellman's auxiliary, has emerged as a powerful and versatile tool for the stereoselective synthesis of chiral amines. This guide provides an objective comparison of its performance with the well-established Evans oxazolidinone auxiliaries, supported by experimental data, detailed protocols, and visualizations to aid in methodological assessment.
Developed by Jonathan A. Ellman, this compound has gained widespread use due to its high stereochemical control, broad substrate scope, and the ease of removal of the auxiliary group under mild conditions.[1][2] Its application is particularly prominent in the synthesis of α-branched and α,α-dibranched amines, which are key structural motifs in many pharmaceuticals.[3]
Performance Comparison: this compound vs. Evans Oxazolidinone Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by the yield and diastereoselectivity it imparts during the key stereocenter-forming reaction. Below is a comparative summary of the performance of this compound in asymmetric additions to imines against the performance of Evans oxazolidinone auxiliaries in asymmetric alkylations.
Table 1: Asymmetric Synthesis of Chiral Amines via Nucleophilic Addition to (S)-(-)-tert-Butylsulfinyl Imines
| Aldehyde/Ketone Substrate | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | EtMgBr | 98 | 98:2 |
| Isobutyraldehyde | PhMgBr | 95 | 97:3 |
| Acetophenone | MeLi | 85 | 95:5 |
| 3-Pentanone | EtMgBr | 88 | 96:4 |
| p-Anisaldehyde | VinylMgBr | 92 | >99:1 |
| Cyclohexanone | PhLi | 82 | 94:6 |
Data compiled from various sources, specific reaction conditions may vary.
Table 2: Asymmetric Alkylation of N-Acyloxazolidinones (Evans Auxiliaries)
| N-Acyl Oxazolidinone Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | 90-95 | >99:1[4] |
| N-Acetyl-(S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 85-92 | 98:2 |
| N-Butyryl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | 88-94 | 97:3 |
| N-Propionyl-(R)-4-phenyl-2-oxazolidinone | Ethyl iodide | 91 | 99:1 |
Data compiled from various sources, specific reaction conditions may vary.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation in a research setting.
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine from an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF (3 M) is added the aldehyde (1.1 equiv).
-
Titanium(IV) ethoxide (1.5 equiv) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of brine.
-
The resulting slurry is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
Materials:
-
N-tert-Butanesulfinyl imine (from Protocol 1)
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ (0.4 M) and cooled to -48 °C.
-
The Grignard reagent (1.5 equiv) is added dropwise to the stirred solution.
-
The reaction is stirred at -48 °C for 4-6 hours or until TLC analysis indicates complete consumption of the imine.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purification is typically performed by flash chromatography.
Protocol 3: Cleavage of the tert-Butylsulfinyl Group
Materials:
-
N-tert-Butylsulfinamide product (from Protocol 2)
-
4 N HCl in Methanol or Dioxane
-
Methanol
-
Diethyl ether
Procedure:
-
The purified N-tert-butylsulfinamide is dissolved in methanol.
-
A solution of 4 N HCl in methanol or dioxane (4-5 equiv) is added, and the mixture is stirred at room temperature for 1 hour.[3]
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the pure chiral amine hydrochloride.
Visualizing the Workflow and Logic
To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow and the logical comparison between the two chiral auxiliaries.
Caption: Experimental workflow for the asymmetric synthesis of a chiral amine using this compound.
Caption: Logical comparison of this compound and Evans auxiliaries.
References
Unraveling Reaction Pathways: A Comparative Guide to Computational Studies on N-Sulfinylimine Transition States
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing novel synthetic routes and optimizing therapeutic candidates. N-sulfinylimines have emerged as versatile chiral synthons, particularly in the asymmetric synthesis of amines. The stereochemical outcome of their reactions is intricately linked to the subtle energetic differences in the transition states. This guide provides a comparative overview of computational studies that have elucidated these transient structures, offering valuable insights for predicting and controlling stereoselectivity.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the fleeting transition states of chemical reactions. In the realm of N-sulfinylimine chemistry, these studies have been instrumental in rationalizing the diastereoselectivity observed in nucleophilic additions and cycloaddition reactions. By calculating the relative energies and geometries of various possible transition states, researchers can predict the major product isomer, guiding synthetic efforts and minimizing trial-and-error experimentation.
Deciphering Stereoselectivity: The Role of Transition State Models
The stereochemical course of nucleophilic additions to chiral N-sulfinylimines is often governed by the interplay of steric and electronic factors, which can be rationalized through different transition state models. DFT calculations have been pivotal in discerning the operative pathway.
For instance, in the addition of Grignard reagents to N-sulfinylimines, a cyclic Zimmerman-Traxler-type transition state is often proposed.[1] In this model, the metal cation coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine, leading to a rigid six-membered ring structure. The substituents on the nucleophile and the imine then adopt pseudo-equatorial or pseudo-axial positions to minimize steric hindrance, thereby dictating the facial selectivity of the addition.
Conversely, for other nucleophiles or under different reaction conditions, an open-chain or acyclic model, such as the Felkin-Anh model, may be more appropriate. DFT studies can quantify the energy differences between these competing transition states, providing a theoretical basis for the observed diastereoselectivity.[2]
Quantitative Insights from Computational Studies
One area where computational studies have provided significant clarity is in understanding the influence of the sulfinyl group itself. The chiral sulfur atom and the orientation of the S=O bond play a crucial role in directing the incoming nucleophile. DFT calculations have shown that the most stable conformation of the N-sulfinylimine often places the bulky substituent on the sulfur atom in a position that effectively shields one face of the C=N double bond.
A study on the electronic structure of sulfenimines, sulfinimines, and sulfonimines using ab initio and DFT methods revealed key differences in their geometries and rotational barriers around the S-N bond.[3] These fundamental calculations help in building accurate models for more complex reaction transition states.
| System | Method | S-N Bond Length (Å) | C=N Bond Length (Å) | S-N Rotational Barrier (kcal/mol) | Reference |
| HSN=CH₂ | MP2(full)/6-31+G | 1.696 | 1.258 | 12.3 | [3] |
| H(O)SN=CH₂ | MP2(full)/6-31+G | 1.733 | 1.266 | 11.1 | [3] |
| H(O)₂SN=CH₂ | MP2(full)/6-31+G* | 1.725 | 1.278 | 10.2 | [3] |
| Table 1. Comparison of calculated geometrical parameters and rotational barriers for simple sulfenimine, N-sulfinylimine, and N-sulfonimine systems. Data extracted from a computational study on their electronic structures.[3] |
In a study on the diastereoselective reduction of atropisomeric N-tert-butanesulfinylketimines, DFT calculations were employed to determine the relative energies of the different atropisomers, providing insight into their distinct reactivity. The free energy of activation for atropisomerization was determined to be in the range of 70.8 to 97.9 kJ/mol, highlighting the conformational stability of these species which influences the stereochemical outcome of their reactions.[2]
Furthermore, computational investigations into the addition of propargylic magnesium reagents to fluorinated aromatic sulfinyl imines have underscored the critical role of solvent coordination in determining diastereoselectivity.[4] These studies highlight the necessity of including explicit solvent molecules in the computational model to accurately reproduce experimental observations.
Experimental and Computational Protocols
To provide a framework for researchers looking to conduct or interpret computational studies on N-sulfinylimine reactions, a general workflow is outlined below.
General Computational Methodology
A typical computational study to investigate the transition states of a reaction involving an N-sulfinylimine would involve the following steps:
-
Conformational Search: A thorough conformational search of the reactants, products, and all possible stereoisomers is performed to locate the lowest energy structures.
-
Transition State Searching: Various potential transition state structures, guided by mechanistic intuition (e.g., cyclic vs. acyclic models), are constructed. These initial guesses are then subjected to transition state optimization algorithms.
-
Frequency Calculations: To verify the nature of the stationary points, frequency calculations are performed. A minimum on the potential energy surface will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the correct reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to the corresponding minima.
-
Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Inclusion of Solvation Effects: The influence of the solvent is typically accounted for using implicit continuum solvation models (e.g., PCM, SMD) or by including explicit solvent molecules in the calculation, particularly when specific solvent coordination is anticipated.
The choice of DFT functional and basis set is crucial for obtaining reliable results. Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used, often in conjunction with Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., cc-pVTZ).
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of N-sulfinylimine reactions.
Figure 1. A generalized workflow for the computational investigation of reaction transition states.
Figure 2. A conceptual diagram illustrating competing reaction pathways in nucleophilic addition to an N-sulfinylimine.
References
The Industrial Chemist's Guide to Asymmetric Synthesis: A Cost-Benefit Analysis of (S)-(-)-tert-Butylsulfinamide
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical challenge. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to produce the desired stereoisomer. Among these, (S)-(-)-tert-Butylsulfinamide has emerged as a versatile and widely used reagent, particularly in the asymmetric synthesis of chiral amines. This guide provides a comprehensive cost-benefit analysis of employing this compound in industrial processes, with a direct comparison to other prominent chiral auxiliaries, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a robust and reliable method for the asymmetric synthesis of a broad range of chiral amines with high enantiomeric purity. Its key advantages lie in the predictability of its stereochemical control, the stability of the intermediate sulfinyl imines, and the straightforward removal of the auxiliary group under mild acidic conditions. While the initial cost of the auxiliary is a consideration, its high efficiency, broad applicability, and the potential for recovery and recycling present a compelling economic case for its use in industrial-scale synthesis. This guide will delve into a quantitative comparison with established alternatives, namely Evans-type oxazolidinones and Oppolzer's camphorsultam, to provide a clear framework for selecting the optimal chiral auxiliary for a given synthetic challenge.
Performance Comparison of Chiral Auxiliaries
The selection of a chiral auxiliary is a multi-faceted decision, balancing stereoselectivity, yield, substrate scope, and cost. Below is a comparative overview of this compound against two other widely used classes of chiral auxiliaries.
| Chiral Auxiliary | Typical Application | Key Advantages | Key Disadvantages |
| This compound | Asymmetric synthesis of chiral amines via addition to N-sulfinyl imines. | - High diastereoselectivity for a wide range of nucleophiles.- Stable and easily handled intermediates.- Auxiliary is readily cleaved under mild acidic conditions.- Both enantiomers are commercially available. | - Stoichiometric use of the auxiliary is required.- Cost can be a factor for large-scale synthesis, although recovery is possible. |
| Evans Oxazolidinones (e.g., (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone) | Asymmetric alkylations, aldol reactions, and conjugate additions. | - Excellent stereocontrol, often leading to very high diastereomeric excess.- Well-established and extensively documented in the literature.- The auxiliary can be recovered and reused. | - Formation of the N-acyl oxazolidinone is an additional step.- Cleavage of the auxiliary can sometimes require harsh conditions (e.g., LiAlH₄, LiOH/H₂O₂). |
| Oppolzer's Camphorsultam (e.g., (1S)-(-)-camphor-10-sulfonic acid derived) | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | - High levels of stereocontrol due to the rigid camphor backbone.- Crystalline derivatives often facilitate purification by recrystallization.- Both enantiomers are readily available from the chiral pool. | - Can be more expensive than other auxiliaries.- Cleavage of the auxiliary may require specific and sometimes harsh conditions. |
Quantitative Data Presentation
The following tables provide a summary of representative experimental data for the performance of this compound and its alternatives in a key asymmetric transformation: the synthesis of a chiral amine.
Table 1: Asymmetric Synthesis of α-Methylbenzylamine
| Chiral Auxiliary | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%) | Reference |
| This compound | 1. Acetophenone, Ti(OEt)₄, THF; 2. MeMgBr, THF, -48 °C; 3. HCl, MeOH | 95 | 98:2 dr | [1] |
| Evans Oxazolidinone Derivative | N/A for direct amine synthesis in this manner | N/A | N/A | |
| Oppolzer's Camphorsultam Derivative | N/A for direct amine synthesis in this manner | N/A | N/A |
Note: Evans oxazolidinones and Oppolzer's camphorsultams are not typically used for the direct synthesis of amines from ketones in this fashion. Their primary applications lie in the formation of chiral carbonyl compounds, which can then be converted to amines in subsequent steps.
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Supplier Example | Price per Gram (USD) | Price per 100g (USD) |
| This compound | Sigma-Aldrich | ~$25/g | ~$936/100g |
| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | Sigma-Aldrich | ~$30/g | ~$1500/100g |
| (1S)-(-)-Camphor-10-sulfonic acid | Sigma-Aldrich | ~$0.94/g | ~$93.60/100g |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. (1S)-(-)-Camphor-10-sulfonic acid is a precursor to Oppolzer's sultam and is therefore less expensive than the final auxiliary.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these methods in a research or industrial setting.
Protocol 1: Asymmetric Synthesis of a Chiral Amine using this compound
This protocol describes the synthesis of a chiral amine through the addition of a Grignard reagent to an N-sulfinyl imine.[2]
Step 1: Formation of the N-sulfinyl imine
-
To a solution of the aldehyde or ketone (1.0 equiv) and this compound (1.05 equiv) in an appropriate solvent (e.g., THF, CH₂Cl₂) is added a dehydrating agent such as Ti(OEt)₄ (1.5 equiv) or CuSO₄ (2.0 equiv).
-
The reaction mixture is stirred at room temperature until the formation of the imine is complete (typically monitored by TLC or GC-MS).
-
The reaction is quenched with brine and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude N-sulfinyl imine, which is often used without further purification.
Step 2: Diastereoselective addition of the Grignard reagent
-
The crude N-sulfinyl imine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF, diethyl ether) and cooled to -78 °C under an inert atmosphere (e.g., argon, nitrogen).
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.
Step 3: Cleavage of the chiral auxiliary
-
The crude sulfinamide from the previous step is dissolved in a suitable solvent (e.g., methanol, diethyl ether).
-
A solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or methanolic HCl) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is partitioned between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated to yield the chiral amine.
Protocol 2: Evans Asymmetric Alkylation
This protocol outlines a typical procedure for the asymmetric alkylation of an N-acyl oxazolidinone.[3]
Step 1: Acylation of the oxazolidinone
-
To a solution of the Evans oxazolidinone (e.g., (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 30 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stir for several hours.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified.
Step 2: Diastereoselective alkylation
-
The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added to form the enolate.
-
The alkylating agent (e.g., benzyl bromide) (1.2 equiv) is added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified.
Step 3: Cleavage of the chiral auxiliary
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C, and the mixture is stirred vigorously.
-
The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃).
-
The product (a chiral carboxylic acid) is isolated by extraction. The chiral auxiliary can often be recovered from the reaction mixture.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the key experimental workflows.
Caption: General workflow for asymmetric amine synthesis using this compound.
Caption: General workflow for Evans asymmetric alkylation.
Conclusion and Recommendations
This compound stands as a powerful and practical chiral auxiliary for the industrial synthesis of enantiomerically enriched amines. Its primary strength lies in the direct and highly stereoselective formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals and fine chemicals.
Cost-Benefit Analysis: While the upfront cost of this compound may be higher than some precursor materials for other auxiliaries, its high efficiency, broad substrate scope, and the mild conditions required for its removal offer significant downstream benefits. The reduction in purification steps due to high diastereoselectivity and the potential for auxiliary recovery can lead to overall process cost savings, particularly at scale.
Comparison with Alternatives:
-
For the direct synthesis of chiral amines from carbonyl compounds, this compound is often the most direct and efficient method.
-
Evans oxazolidinones and Oppolzer's camphorsultam excel in the asymmetric synthesis of chiral carbonyl compounds. If the target molecule is a chiral carboxylic acid, alcohol, or aldehyde, these auxiliaries may offer a more direct route.
Recommendation: The choice of chiral auxiliary should be guided by the specific synthetic target and the overall process economics. For industrial processes focused on the large-scale production of chiral amines, a thorough evaluation of this compound is highly recommended. Its proven track record of reliability and high stereocontrol makes it a strong candidate for efficient and economically viable asymmetric synthesis. For other classes of chiral molecules, a comparative study including Evans oxazolidinones and Oppolzer's camphorsultam, based on the specific reaction type, is advised to identify the most cost-effective and efficient synthetic route.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (S)-(-)-tert-Butylsulfinamide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of researchers and the environment. This guide provides essential, step-by-step procedures for the proper disposal of (S)-(-)-tert-Butylsulfinamide, a widely used chiral auxiliary in pharmaceutical development and chemical synthesis. Adherence to these protocols is critical for maintaining a safe laboratory environment.
This compound is an organosulfur compound that requires careful handling due to its potential hazards. While stable under normal conditions, it is sensitive to moisture and incompatible with strong oxidizing agents.[1][2][3] Proper disposal is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, rinse the affected area immediately with plenty of water.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key safety and hazard information for this compound.
| Property | Value | Source |
| Synonyms | (S)-(-)-2-Methyl-2-propanesulfinamide | Fisher Scientific[1][3] |
| Molecular Formula | C₄H₁₁NOS | Fisher Scientific[3] |
| Appearance | White to off-white crystalline solid | Wikipedia[4] |
| Incompatible Materials | Strong oxidizing agents | Fisher Scientific[1][2][3] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides | Fisher Scientific[1][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".
-
Segregate solid waste from liquid waste.
-
Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, labeled, and chemically compatible container. Ensure the container is appropriate for the solvent used.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is cool and dry to prevent any degradation of the waste.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol: Recycling as a Sustainable Alternative
For laboratories that use significant quantities of tert-butylsulfinamide as a chiral auxiliary, recycling can be a more sustainable option than disposal. Research has shown that the tert-butylsulfinyl group can be recovered after its use in synthesis.
Methodology for Recovery from Reaction Mixtures: This process involves the cleavage of the sulfinamide from the amine product, followed by the recovery of the auxiliary.
-
Acidic Cleavage: The N-tert-butanesulfinyl amine is treated with hydrochloric acid (HCl) in a suitable solvent such as cyclopentyl methyl ether. This reaction cleaves the sulfinyl group, forming tert-butanesulfinyl chloride and the amine hydrochloride salt.[5]
-
Separation: The amine hydrochloride salt, which is typically a solid, can be isolated by filtration.[5]
-
Conversion and Isolation: The filtrate containing the tert-butanesulfinyl chloride is then treated with aqueous ammonia. This converts the sulfinyl chloride back to tert-butanesulfinamide, which can be isolated.[5]
This recycling protocol not only minimizes waste but also allows for the reuse of a valuable and often expensive chiral auxiliary.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By following these guidelines, researchers can ensure the safe handling and disposal of this compound, contributing to a safer laboratory and a healthier environment. Always consult your institution's specific safety protocols and regulatory requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-(-)-tert-Butylsulfinamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of (S)-(-)-tert-Butylsulfinamide, a key chiral auxiliary in asymmetric synthesis. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.
This compound , with a CAS number of 343338-28-3, is a white to off-white solid. While stable under normal conditions, it is crucial to handle it with care to avoid potential hazards.[1][2][3][4] This substance can cause skin and serious eye irritation, and may also lead to respiratory irritation.[5][6]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. Proper selection and use of PPE is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for splash hazards.[1][6] | Protects against dust particles and splashes that can cause serious eye irritation.[5][6] |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile rubber, neoprene, or PVC. Inspect gloves for integrity before each use.[1] - Lab Coat: A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1][6] | Prevents skin contact which can lead to irritation.[5][6] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood). If dust is generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6] | Inhalation of dust may cause respiratory tract irritation.[5][6] Engineering controls are the primary means of minimizing inhalation exposure. |
Operational and Disposal Plans: A Step-by-Step Guide
Following a structured workflow is critical for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
It is recommended to keep the material refrigerated at 2-8°C for long-term storage.[1][2][6]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[1][2]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid generating dust.[6] Do not breathe dust, mist, or spray.[6]
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Avoid contact with skin and eyes.[6]
-
After handling, wash hands thoroughly.[1][6] Do not eat, drink, or smoke in the laboratory.[1][6]
3. Accidental Release Measures:
-
In the event of a spill, ensure adequate ventilation and evacuate unnecessary personnel.[1][6]
-
Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[1][6]
-
Avoid creating dust during the cleanup process.
-
Thoroughly clean the contaminated area.
4. First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical advice if skin irritation occurs.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6]
-
Ingestion: Clean the mouth with water and seek medical attention.[2]
5. Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The material should be disposed of in a licensed incinerator or a designated waste disposal facility.[6]
-
Do not allow the chemical to enter the environment.[1]
Experimental Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.at [fishersci.at]
- 2. fishersci.com [fishersci.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound 343338-28-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. tert-Butylsulfinamide, (S)-(-)- | C4H11NOS | CID 11355477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
